Product packaging for Diethyl 2,2-difluoromalonate(Cat. No.:CAS No. 680-65-9)

Diethyl 2,2-difluoromalonate

Cat. No.: B1296167
CAS No.: 680-65-9
M. Wt: 196.15 g/mol
InChI Key: WCRVWLHTROHXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 2,2-difluoromalonate is a useful research compound. Its molecular formula is C7H10F2O4 and its molecular weight is 196.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10F2O4 B1296167 Diethyl 2,2-difluoromalonate CAS No. 680-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,2-difluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRVWLHTROHXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218192
Record name Diethyl 2,2-difluoromalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-65-9
Record name Diethyl 2,2-difluoromalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 680-65-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,2-difluoromalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl difluoromalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL 2,2-DIFLUOROMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JC4XD98WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl 2,2-difluoromalonate

Introduction

This compound is a crucial fluorinated organic compound utilized as a versatile building block in modern organic synthesis. The incorporation of a gem-difluoro (-CF2-) group into organic molecules can significantly alter their physical, chemical, and biological properties. This difluoromethylene unit is frequently employed as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxymethylene group, presenting a potent strategy for modulating the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1] Consequently, this compound and its derivatives are highly valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name diethyl 2,2-difluoropropanedioate[3]
Synonyms Diethyl difluoromalonate, 2,2-Difluoro-malonic acid diethyl ester[4]
CAS Number 680-65-9[2][3][4]
Molecular Formula C₇H₁₀F₂O₄[3][4]
Molecular Weight 196.15 g/mol [3]
Appearance Colorless liquidInferred from related compounds[5][6]
Solubility Not miscible or difficult to mix in water[2][7]

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through various methods, most commonly via the electrophilic fluorination of diethyl malonate. One established method involves the reaction of the sodium salt of diethyl malonate with a suitable fluorinating agent. For instance, passing perchloryl fluoride (FClO₃) through an ethanolic solution of sodium diethyl malonate can yield the desired product.[8] An alternative approach involves the direct fluorination of a diethyl malonate-derived enolate.[9]

Synthesis_of_Diethyl_2_2_difluoromalonate diethyl_malonate Diethyl Malonate enolate Sodium Diethyl Malonate (Enolate) diethyl_malonate->enolate  NaOEt, EtOH   product This compound enolate->product  2 eq. FClO₃  

Caption: Synthesis of this compound via electrophilic fluorination.

Reactivity and Key Reactions

The presence of the two electron-withdrawing fluorine atoms significantly influences the reactivity of the alpha-carbon, though it lacks the acidic protons of diethyl malonate itself. The ester groups, however, can undergo typical reactions such as hydrolysis and transesterification. The primary utility of this compound is as a difluoromethylenated building block. It is a key intermediate in the synthesis of more complex fluorinated molecules.[1]

Experimental Protocols

General Protocol for Alkylation using Diethyl Malonate (Illustrative Precursor Reaction)

While this compound itself is not typically used in standard malonic ester alkylations due to the absence of acidic α-hydrogens, its precursor, diethyl malonate, is central to such syntheses. The following is a representative protocol for the alkylation of diethyl malonate, which can then be subjected to fluorination.

  • Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide (NaOEt) is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol. Diethyl malonate (1.0 eq) is then added dropwise to the cooled solution. The mixture is stirred until the formation of the sodium diethyl malonate enolate is complete.

  • Alkylation: An alkyl halide (e.g., ethyl bromide, 1.0 eq) is added to the enolate solution. The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation to yield the diethyl alkylmalonate.

Experimental_Workflow_Alkylation start Start: Diethyl Malonate + NaOEt in EtOH enolate Formation of Sodium Diethyl Malonate start->enolate alkylation Add Alkyl Halide (R-X) Reflux enolate->alkylation workup Workup: - Remove EtOH - Extract with Ether - Wash & Dry alkylation->workup purification Purification: Vacuum Distillation workup->purification product Product: Diethyl Alkylmalonate purification->product

Caption: General workflow for the alkylation of diethyl malonate.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The gem-difluoro group it provides can enhance the metabolic stability and binding affinity of drug candidates. Its derivatives are utilized in the synthesis of:

  • Fluorinated Heterocyclic Compounds: These are common scaffolds in medicinal chemistry.[8]

  • Enzyme Inhibitors: The difluoromethylene group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, making it useful for designing enzyme inhibitors.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of pesticides and herbicides.[2]

Safety and Handling

Hazard Identification: this compound is considered a hazardous chemical.[7]

  • GHS Classification: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]

  • Ventilation: Use only in a well-ventilated area or outdoors.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatible Materials: Avoid contact with acids, bases, and strong oxidizing agents.[10]

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[10]

The toxicological properties have not been fully investigated, and it should be handled with care in a laboratory setting.[7]

References

Diethyl 2,2-difluoromalonate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 680-65-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethyl 2,2-difluoromalonate, a pivotal building block in modern medicinal chemistry and organic synthesis. Valued for its ability to introduce the gem-difluoromethylene group, this reagent offers a strategic advantage in the design of novel therapeutics and functional materials. The difluoromethyl group can act as a bioisosteric replacement for carbonyl groups, ethers, or hydroxymethylene moieties, thereby enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Core Chemical and Physical Properties

This compound is a colorless to light-yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReference
Molecular Formula C₇H₁₀F₂O₄[2][3][4]
Molecular Weight 196.15 g/mol [2][3][4]
Density 1.179 g/cm³[2]
Boiling Point 94-95 °C at 23 mmHg[2]
IUPAC Name diethyl 2,2-difluoropropanedioate[1][5]
Synonyms Diethyl difluoromalonate, Difluoromalonic acid diethyl ester[2][5][6]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. The following tables summarize the key spectral features.

NMR Spectroscopy
NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference
¹H CDCl₃1.34t7.0[1]
4.33q7.0[1]
¹³C CDCl₃13.9[1]
62.6[1]
85.2d195.0[1]
163.9d24.0[1]
¹⁹F CDCl₃-195.17d48.5[1]
IR and Mass Spectrometry
Spectroscopic TechniqueKey DataReference
Infrared (IR) Bands from 2985 cm⁻¹ to 1032 cm⁻¹ (CCl₄); 1745-1770 cm⁻¹ (Nujol)[1]
Mass Spectrometry (MS) Top m/z peaks: 29, 96, 27[2]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for some of its most significant applications.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated compounds. The electron-withdrawing fluorine atoms in this compound enhance the acidity of the α-protons, facilitating this reaction.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

  • Yield: Typical yields for this reaction are in the range of 85-95%.

G Reactants This compound Benzaldehyde Piperidine (catalyst) Reaction_Vessel Round-bottom flask (Ethanol/Toluene) Reactants->Reaction_Vessel 1. Add Heating Stirring at RT or Reflux Reaction_Vessel->Heating 2. Heat/Stir Monitoring TLC Monitoring Heating->Monitoring 3. Monitor Workup Solvent Removal (Reduced Pressure) Monitoring->Workup 4. Upon Completion Purification Column Chromatography (Silica gel) Workup->Purification 5. Purify Product Diethyl 2-benzylidene-2,2-difluoromalonate Purification->Product 6. Isolate

Knoevenagel Condensation Workflow
Reduction to 2,2-Difluoropropane-1,3-diol

The reduction of the ester functionalities in this compound provides access to valuable difluorinated diols.

Experimental Protocol: Reduction with Lithium Aluminium Hydride (LiAlH₄)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of this compound in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in THF to the stirred solution of the ester. Maintain the temperature at 0 °C during the addition.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Workup and Purification: Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2,2-difluoropropane-1,3-diol.

Application in Drug Discovery and Development

The introduction of the difluoromethylene group is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. This compound serves as a key starting material for the synthesis of various biologically active molecules.

Synthesis of Fluorooxindole and 2-Fluoro-2-arylacetic Acid Derivatives

This compound is utilized in multi-step synthetic sequences to produce fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. These scaffolds are present in numerous compounds with potential therapeutic applications. The synthesis typically involves a nucleophilic aromatic substitution reaction followed by cyclization and/or decarboxylation steps.

Probe for Carboxylesterase Activity

This compound has been employed as a fluorinated probe to measure carboxylesterase activity using ¹⁹F NMR spectroscopy.[2] Carboxylesterases are crucial enzymes involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs.[6] The enzymatic hydrolysis of the ester groups in this compound leads to a change in the chemical environment of the fluorine atoms, which can be detected and quantified by ¹⁹F NMR.[2]

G cluster_0 Sample Preparation cluster_1 NMR Analysis Substrate This compound Incubation Incubation at 37°C Substrate->Incubation Enzyme_Source Carboxylesterase (e.g., cell lysate, purified enzyme) Enzyme_Source->Incubation NMR_Acquisition 19F NMR Acquisition Incubation->NMR_Acquisition Hydrolysis Data_Processing Signal Integration NMR_Acquisition->Data_Processing Quantification Calculation of Enzyme Activity Data_Processing->Quantification

Carboxylesterase Activity Assay Workflow

Safety Information

This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for the utilization of this compound in research and development. Its unique properties and reactivity make it an invaluable tool for the synthesis of advanced materials and novel therapeutic agents.

References

Diethyl 2,2-difluoromalonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl 2,2-difluoromalonate

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical summary of the molecular weight and chemical formula for this compound.

Core Molecular Data

The essential molecular information for this compound is presented below. This data is foundational for experimental design, stoichiometric calculations, and analytical interpretations.

PropertyValue
Molecular Formula C7H10F2O4[1][2][3][4]
Molecular Weight 196.15 g/mol [1][2][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

A This compound B Molecular Formula C7H10F2O4 A->B C Molecular Weight 196.15 g/mol A->C

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic data for diethyl 2,2-difluoromalonate (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for diethyl 2,2-difluoromalonate (CAS 680-65-9), a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The following sections detail the available data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: diethyl 2,2-difluoropropanedioate[2]

  • Molecular Formula: C₇H₁₀F₂O₄[2]

  • Molecular Weight: 196.15 g/mol [2]

  • Appearance: Colorless to light-yellow liquid

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance)

While a definitive, published spectrum with assigned chemical shifts and coupling constants for this compound is not available in the searched resources, the expected spectrum would consist of two signals corresponding to the ethyl groups. Based on the structure and data for similar malonic esters, the following is a predicted ¹H NMR data table:

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~4.3Quartet (q)4H~7.1-OCH₂CH₃
~1.3Triplet (t)6H~7.1-OCH₂CH₃

Prediction based on analogous structures. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
~163 (t)C=O
~115 (t)CF₂
~64-OCH₂CH₃
~14-OCH₂CH₃

Prediction based on analogous structures. The carbonyl and difluorinated carbons are expected to appear as triplets due to coupling with the two fluorine atoms.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

A single resonance is expected in the ¹⁹F NMR spectrum for the two equivalent fluorine atoms. While a specific chemical shift value for this compound is not provided in the available search results, compounds containing a -CF₂- group typically exhibit signals in the range of +80 to +140 ppm relative to neat CFCl₃.

Chemical Shift (δ) ppmMultiplicityAssignment
Not specifiedSinglet (s)-CF₂-

PubChem indicates the existence of a ¹⁹F NMR spectrum for this compound, but the specific chemical shift is not listed.[2]

IR (Infrared) Spectroscopy

A vapor phase IR spectrum for this compound is available, though a detailed list of peak frequencies and intensities is not provided in the searched resources.[2] The key expected vibrational modes are:

Wavenumber (cm⁻¹)Functional Group Assignment
~1750C=O (Ester carbonyl) stretch
~1200-1000C-O (Ester) stretch and C-F stretch
~2980C-H (Alkyl) stretch
MS (Mass Spectrometry)

Mass spectrometry data is available from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

m/zRelative IntensityPossible Fragment
29Most abundant[C₂H₅]⁺
96Second most abundant[M - CO₂Et - Et]⁺ or other fragments
27Third most abundant[C₂H₃]⁺

Data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, as cited in PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation:

    • Accurately weigh 10-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C and ¹⁹F NMR, proton decoupling is typically applied.

IR (Infrared) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Ensure there are no air bubbles in the film.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.

MS (Mass Spectrometry)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.

    • If any precipitate is present, the solution must be filtered before injection to prevent blockages.

    • Transfer the final solution to an appropriate sample vial for the mass spectrometer's autosampler.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source (often via a gas chromatograph for GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_report Interpretation & Reporting Compound This compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare Neat Liquid Film Compound->Prep_IR Prep_MS Dilute in Volatile Solvent Compound->Prep_MS NMR_acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer Prep_MS->MS_acq NMR_data NMR Spectra (Chemical Shifts, Coupling) NMR_acq->NMR_data IR_data IR Spectrum (Functional Groups) IR_acq->IR_data MS_data Mass Spectrum (m/z, Fragmentation) MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure Report Technical Report Structure->Report

A generalized workflow for spectroscopic analysis.

References

A Technical Guide to the Reactivity of Diethyl 2,2-Difluoromalonate: Beyond Direct Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the core reactivity of diethyl 2,2-difluoromalonate, a valuable building block in fluorine chemistry. Contrary to what might be inferred from its structure, this molecule does not readily undergo classical nucleophilic substitution at the difluorinated carbon center. The inherent strength of the carbon-fluorine bond and the absence of acidic α-protons preclude typical SN2 or enolate-mediated substitution pathways. Instead, its significant reactivity is observed under hydrolytic conditions, leading to subsequent decarboxylation. This guide provides an in-depth analysis of these dominant reaction mechanisms, supported by experimental data and protocols.

The Misconception of Direct Nucleophilic Substitution

A direct nucleophilic attack on the C-F bond of this compound is mechanistically unfavorable. The high electronegativity of fluorine makes it a very poor leaving group. Furthermore, unlike its monofluorinated or non-fluorinated counterparts, this compound lacks protons on the central carbon. This prevents the formation of a resonance-stabilized enolate, which is the key intermediate for the vast majority of malonic ester alkylations and substitutions. Therefore, the primary utility of this compound does not lie in acting as a direct substrate for SN2-type reactions at the C-2 position.

The Dominant Reaction Pathway: Hydrolysis and Decarboxylation

The principal transformation that this compound undergoes in the presence of strong acids or bases is the hydrolysis of its two ester groups to form 2,2-difluoromalonic acid. This intermediate is thermally unstable and readily undergoes decarboxylation to yield difluoroacetic acid.[1][2]

Mechanism of Ester Hydrolysis

Ester hydrolysis can proceed under either acidic or basic conditions, following well-established mechanisms.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic acyl substitution by a hydroxide ion. The reaction proceeds through a tetrahedral intermediate to yield a carboxylate salt, which is then protonated in a separate workup step.

  • Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

The overall workflow for the primary transformation of this compound is depicted below.

G cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation A This compound B 2,2-Difluoromalonic Acid (Unstable Intermediate) A->B H₃O⁺ or OH⁻ / H₂O (Hydrolysis) C Difluoroacetic Acid (Final Product) B->C Heat (Δ) (Decarboxylation)

Caption: Overall transformation of this compound.

Mechanism of Decarboxylation

The decarboxylation of difluoromalonic acid, a β-dicarboxylic acid, proceeds through a cyclic, six-membered transition state. This concerted mechanism is characteristic of β-keto acids and malonic acids, leading to the formation of an enol intermediate which then tautomerizes to the final product.

G cluster_mech Decarboxylation Mechanism start 2,2-Difluoromalonic Acid ts Cyclic Transition State start->ts Heat (Δ) enol Difluoroenol Intermediate ts->enol Loss of CO₂ final Difluoroacetic Acid enol->final Tautomerization

Caption: Mechanism of decarboxylation of 2,2-difluoromalonic acid.

Quantitative Data

Starting MaterialReagents & ConditionsProductYieldReference
Diethyl 2-(perfluorophenyl)malonate48% HBr, glacial AcOH (1:5 v/v), reflux, 16h2-(Perfluorophenyl)acetic acid63%[1][2]
Diethyl 2-(perfluorophenyl)malonate20% aq. KOH, EtOH, reflux, 24h2-(Perfluorophenyl)acetic acidMajor Product[1]
Diethyl 2-(perfluorophenyl)malonate10% aq. KOH, Et₂O, reflux, 5hNo Reaction-[2]

Table 1: Summary of reaction conditions and yields for the hydrolysis and decarboxylation of a diethyl 2,2-disubstituted malonate analog.

Experimental Protocols

The following is a representative protocol for the acidic hydrolysis and decarboxylation of a disubstituted diethyl malonate, adapted from the literature.[1][2] This procedure illustrates the vigorous conditions required for the transformation.

Synthesis of 2-(Perfluorophenyl)acetic acid from Diethyl 2-(perfluorophenyl)malonate

  • Materials:

    • Diethyl 2-(perfluorophenyl)malonate

    • 48% aqueous hydrobromic acid (HBr)

    • Glacial acetic acid (AcOH)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heat source

    • Extraction and purification solvents (e.g., MTBE)

  • Procedure:

    • A solution of diethyl 2-(perfluorophenyl)malonate (1.0 eq) is prepared in a mixture of 48% aqueous HBr and glacial acetic acid (a common ratio being 1:5 v/v) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • The homogeneous solution is heated to reflux with vigorous stirring.

    • The reaction progress is monitored over several hours (e.g., 16-24 hours).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The volatile components (acetic acid, water, excess HBr) are removed under reduced pressure using a rotary evaporator.

    • The residue is partitioned between water and a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

    • The aqueous phase is extracted several times with the organic solvent.

    • The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

    • The final product, 2-(perfluorophenyl)acetic acid, can be further purified by recrystallization or chromatography if necessary.

Conclusion

References

An In-depth Technical Guide to the Stability and Reactivity of Diethyl 2,2-Difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,2-difluoromalonate is a valuable fluorinated building block in modern organic synthesis, prized for its ability to introduce the geminal difluoromethylene (-CF2-) group into target molecules. This functional group is of significant interest in medicinal chemistry as it can serve as a bioisostere for carbonyls or ethers, and can modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive analysis of the stability and reactivity of this compound, supported by experimental data and protocols to facilitate its effective use in research and development.

Physicochemical Properties and Stability

This compound is a colorless liquid under standard conditions. Its physical and chemical properties are summarized in the table below. The presence of the two highly electronegative fluorine atoms on the central carbon atom significantly influences its electronic properties and reactivity compared to its non-fluorinated analog, diethyl malonate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 680-65-9[1]
Molecular Formula C₇H₁₀F₂O₄[1]
Molecular Weight 196.15 g/mol [1]
Boiling Point Not specified
Density Not specified
Water Solubility Not miscible or difficult to mix[2][3]
Thermal and Chemical Stability
  • Storage and Handling : For long-term stability, it is recommended to keep the compound in tightly closed containers in a dry, cool, and well-ventilated place.[4] Some suppliers suggest storage under an inert atmosphere (nitrogen or argon) in a dark place at room temperature to prevent degradation.[5]

  • Hydrolysis : The compound is not miscible in water.[2][3] Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that it is reasonably stable in acidic and basic solutions at ambient temperatures.[6][7] However, under more drastic conditions, such as with highly concentrated alkali solutions and elevated temperatures, decomposition and decarboxylation are likely to occur.[7] Vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid at reflux leads to the formation of the corresponding acetic acid derivative, indicating that the malonate moiety is cleaved and decarboxylated.[6] A similar reactivity pattern is anticipated for this compound, which would ultimately yield difluoroacetic acid upon complete hydrolysis and decarboxylation.

Reactivity and Synthetic Applications

The reactivity of this compound is fundamentally different from that of diethyl malonate. The absence of acidic α-protons on the central carbon prevents the formation of an enolate under standard basic conditions, thus precluding its use in typical malonic ester syntheses (e.g., alkylation or Knoevenagel condensation). Its synthetic utility stems from reactions involving the ester functionalities and its role as a precursor to other difluorinated synthons.

Figure 1: General Stability and Reactivity Profile cluster_stability Stability cluster_reactivity Reactivity DEDFM This compound Stable under Stable under: - Dry, cool conditions - Inert atmosphere DEDFM->Stable under Storage Unstable under Unstable under: - Harsh acid/base - High temperatures DEDFM->Unstable under Degradation Reduction Reduction (e.g., LiAlH4) DEDFM->Reduction Hydrolysis Hydrolysis/Decarboxylation DEDFM->Hydrolysis Amidation Amidation (with amines) DEDFM->Amidation NoEnolate No α-proton -> No enolate formation DEDFM->NoEnolate

Caption: General Stability and Reactivity Profile.

Reactions at the Ester Carbonyl Group

The primary sites of reactivity are the electrophilic carbonyl carbons of the two ester groups.

  • Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both ester groups to primary alcohols, yielding 2,2-difluoropropane-1,3-diol. This diol is a valuable synthon for introducing a difluorinated three-carbon unit.[8][9]

  • Amidation : this compound can react with primary or secondary amines to form the corresponding amides or diamides. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyls. While specific literature for the difluoro-derivative is sparse, the reaction is analogous to the well-established reactions of other malonic esters with amines.[10][11]

  • Krapcho Decarboxylation : The classical Krapcho decarboxylation is typically used for esters bearing an electron-withdrawing group and at least one α-proton.[12][13] While this compound lacks the requisite proton, modified Krapcho-type conditions have been developed for related α,α-difluoro-β-keto esters, which generate difluoroenolates for subsequent reactions.[14] This suggests that under specific catalytic conditions, a single dealkoxycarbonylation might be achievable.

Applications in Drug Development

The difluoromethylene group is a key pharmacophore in modern drug design. Although direct case studies detailing the use of this compound are not extensively published, the utility of the closely related diethyl 2-fluoromalonate provides strong precedent. Diethyl 2-fluoromalonate is a versatile building block for synthesizing fluorinated heterocycles, such as 3-fluoroquinolines and 5-fluoropyrimidines, which are scaffolds for novel antibacterial agents.[15][16][17] By analogy, this compound serves as an important intermediate for creating more complex molecules where a -CF₂- group is desired to enhance biological activity or pharmacokinetic properties.[2]

Key Experimental Protocols

Protocol 1: Reduction of this compound with LiAlH₄ (Hypothetical)

This protocol is based on standard procedures for the reduction of esters to alcohols using lithium aluminum hydride.[18]

Reaction Scheme: (EtOOC)₂CF₂ + 4[H] --(LiAlH₄/Ether)--> (HOCH₂)₂CF₂ + 2 EtOH

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup (Fieser method): The reaction mixture is cooled again to 0 °C. The excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-difluoropropane-1,3-diol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

Figure 2: Experimental Workflow for LiAlH4 Reduction Setup 1. Setup - Flame-dried flask - LiAlH4 in dry ether - N2 atmosphere Addition 2. Addition - Cool to 0°C - Add DEDFM solution dropwise Setup->Addition Reaction 3. Reaction - Stir at RT for 12-18h - Monitor by TLC/GC-MS Addition->Reaction Workup 4. Workup (Quench) - Cool to 0°C - Add H2O, NaOH(aq), H2O sequentially Reaction->Workup Isolation 5. Isolation - Filter precipitate - Dry organic phase - Evaporate solvent Workup->Isolation Purification 6. Purification - Vacuum distillation or - Recrystallization Isolation->Purification Product Product: 2,2-Difluoropropane-1,3-diol Purification->Product

Caption: Experimental Workflow for LiAlH4 Reduction.

Protocol 2: Hydrolysis of Diethyl 2-(Perfluorophenyl)malonate (as a model)

This protocol is adapted from a study on a related fluorinated malonate and illustrates the harsh conditions required for hydrolysis.[6][19]

Procedure:

  • Setup: A mixture of diethyl 2-(perfluorophenyl)malonate (1.0 eq), 48% aqueous hydrobromic acid, and glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 16-24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is poured into ice water and extracted multiple times with diethyl ether or methyl tert-butyl ether (MTBE).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude product, 2-(perfluorophenyl)acetic acid, is purified by column chromatography or recrystallization.

Conclusion

This compound is a stable yet reactive building block with significant potential in organic and medicinal chemistry. Its reactivity is dominated by the chemistry of its ester groups, as the typical enolate chemistry of malonates is blocked. Key transformations include reduction to the corresponding diol and amidation. While it is stable under standard laboratory conditions, it is susceptible to degradation under harsh hydrolytic conditions. The protocols and data presented in this guide serve as a valuable resource for chemists seeking to incorporate the synthetically important gem-difluoromethylene unit into complex molecular architectures, particularly in the context of drug discovery and materials science.

Figure 3: Role as a Synthetic Building Block cluster_products Potential Products cluster_applications Final Applications DEDFM This compound Intermediate Key Intermediate (-CF2- Source) DEDFM->Intermediate Diol 2,2-Difluoropropane-1,3-diol Intermediate->Diol Reduction Diamide 2,2-Difluoromalonamide Derivatives Intermediate->Diamide Amidation DifluoroaceticAcid Difluoroacetic Acid Derivatives Intermediate->DifluoroaceticAcid Hydrolysis/ Decarboxylation Pharma Pharmaceuticals Diol->Pharma Diamide->Pharma Materials Materials Science Diamide->Materials Agro Agrochemicals DifluoroaceticAcid->Agro

References

The Strategic Incorporation of the Gem-Difluoro Group in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the gem-difluoro (CF2) group emerging as a particularly powerful tool for optimizing molecular properties. This technical guide provides an in-depth exploration of the multifaceted roles of the gem-difluoro moiety, offering a comprehensive resource for researchers engaged in drug discovery and development. Through a detailed examination of its effects on physicochemical properties, metabolic stability, and biological activity, this guide illuminates the strategic advantages of gem-difluorination in the design of novel therapeutics.

Physicochemical and Pharmacokinetic Profile Modulation

The gem-difluoro group exerts profound effects on a molecule's intrinsic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. These modifications are critical for enhancing drug-like characteristics and improving clinical outcomes.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in a gem-difluoro group significantly influences the acidity or basicity of nearby functional groups. This modulation of pKa can be a critical factor in optimizing a drug's solubility, permeability, and target engagement. Generally, the introduction of a CF2 group lowers the pKa of basic amines and carboxylic acids. This effect is primarily driven by the inductive effect of the fluorine atoms.[1][2]

Compound PairFunctional GrouppKa (Non-fluorinated)pKa (gem-Difluorinated)ΔpKaReference
Cyclohexylamine / 4,4-DifluorocyclohexylamineAmine10.649.45-1.19[1]
Cyclohexanecarboxylic acid / 4,4-Difluorocyclohexanecarboxylic acidCarboxylic Acid4.904.35-0.55[1]
Piperidine / 4,4-DifluoropiperidineAmine11.119.28-1.83[1]
Acyclic Amine AnalogueAmine10.609.60-1.00[2]
Acyclic Carboxylic Acid AnalogueCarboxylic Acid4.804.20-0.60[2]
Lipophilicity (LogP) and Solubility

The influence of gem-difluorination on lipophilicity (LogP) is more complex and less predictable than its effect on pKa. While fluorine is highly electronegative, the overall impact on LogP depends on the molecular context, including the position of the CF2 group and the overall topography of the molecule. In some cases, gem-difluorination can increase lipophilicity, while in others it can lead to a decrease or have a negligible effect.[1][2] This nuanced behavior allows for fine-tuning of a drug's solubility and permeability.

Compound PairLogP (Non-fluorinated)LogP (gem-Difluorinated)ΔLogPReference
Toluene / (Difluoromethyl)benzene2.732.65-0.08[1]
Cyclohexane / 1,1-Difluorocyclohexane3.443.16-0.28[1]
Adamantane / 2,2-Difluoroadamantane2.892.95+0.06[2]

Aqueous solubility is a critical parameter for drug absorption and formulation. The introduction of a gem-difluoro group can modulate solubility, often in concert with its effects on lipophilicity and crystal packing.

Metabolic Stability

A primary driver for the incorporation of gem-difluoro groups is to enhance metabolic stability. The CF2 moiety can block metabolically labile C-H bonds, preventing oxidative metabolism by cytochrome P450 (CYP) enzymes. The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage.

CompoundIn Vitro Systemt1/2 (min)Intrinsic Clearance (μL/min/mg protein)Reference
Non-fluorinated macrocycleHuman Liver Microsomes31-[3]
gem-Difluorinated macrocycle Human Liver Microsomes < measurable -[3]
Non-fluorinated macrocycleHuman Hepatocytes10-[3]
gem-Difluorinated macrocycle Human Hepatocytes < measurable -[3]
Verapamil (Control)Human Liver Microsomes26267[4]
Imipramine (Control)Human Liver Microsomes>60<115.5[4]

Note: In the case of the macrocycle study, the gem-difluorinated analogue exhibited lower metabolic stability, which was attributed to a conformational change promoting amide hydrolysis, highlighting that the effects of fluorination are context-dependent.[3]

Role as a Bioisostere and in Target Engagement

The gem-difluoro group serves as an effective bioisostere for other functional groups, most notably the carbonyl (C=O) and hydrated carbonyl (gem-diol) groups. This bioisosteric replacement can lead to improved metabolic stability and altered electronic properties while maintaining or enhancing biological activity.

Carbonyl and Hydrated Carbonyl Mimicry

The CF2 group can mimic the steric and electronic properties of a carbonyl group. This substitution can prevent metabolic reduction of the ketone and can also influence the local dipole moment, potentially altering interactions with the target protein.

Conformational Control

The introduction of a gem-difluoro group can impose significant conformational constraints on a molecule. This can be advantageous in pre-organizing a ligand for optimal binding to its target receptor, thereby increasing potency and selectivity. Studies have shown that gem-difluorination can favor specific rotamers and influence the overall three-dimensional shape of a molecule.[3]

Case Studies: Gem-Difluoro Groups in Action

The strategic application of gem-difluoro groups is evident in several marketed drugs and clinical candidates.

Gemcitabine: A Cornerstone of Chemotherapy

Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog widely used in the treatment of various cancers. The gem-difluoro group at the 2' position of the ribose sugar is critical to its mechanism of action. After intracellular phosphorylation to its active triphosphate form, gemcitabine is incorporated into DNA, where the gem-difluoro moiety inhibits chain elongation and induces apoptosis.[5][6]

Gemcitabine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in hENTs, hCNTs dFdCMP dFdCMP Gemcitabine_in->dFdCMP dCK dFdU dFdU (inactive) Gemcitabine_in->dFdU CDA dFdCDP dFdCDP dFdCMP->dFdCDP CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RRM1 Ribonucleotide Reductase dFdCDP->RRM1 Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation into DNA DNA DNA DNA_Polymerase->DNA Chain Termination Apoptosis Apoptosis DNA->Apoptosis

Caption: Intracellular activation pathway of Gemcitabine.

DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs. Some inhibitors in this class incorporate a gem-difluoro group to enhance their potency and pharmacokinetic properties. These inhibitors block the degradation of incretin hormones like GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

DPP4_Inhibitor_Pathway Food_Intake Food_Intake Incretins GLP-1, GIP Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas DPP4_Inhibitor DPP-4 Inhibitor (with gem-difluoro group) DPP4_Inhibitor->DPP4 Inhibition Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Uptake Increased Glucose Uptake Insulin_Secretion->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

References

The Gem-Difluoromethylene Group: A Bioisosteric Strategy for Carbonyl Group Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a key tactic in this endeavor. This guide focuses on the use of diethyl 2,2-difluoromalonate as a versatile precursor for the introduction of the gem-difluoromethylene (CF₂) group as a bioisostere for the carbonyl (C=O) group. The substitution of a carbonyl moiety with a CF₂ group can profoundly impact a molecule's metabolic stability, lipophilicity, and target engagement, often leading to drug candidates with superior in vivo performance. This document provides a comprehensive overview of the rationale, synthesis, and application of this bioisosteric replacement, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Carbonyl Group and the Rationale for Bioisosteric Replacement

The carbonyl group is a ubiquitous functional group in a vast array of biologically active molecules. Its polarity and ability to act as a hydrogen bond acceptor are often crucial for target binding. However, the carbonyl moiety can also be a metabolic liability, susceptible to enzymatic reduction or oxidation, which can lead to rapid clearance and reduced bioavailability. Furthermore, the reactivity of some carbonyls can lead to off-target effects and toxicity.

The gem-difluoromethylene group has emerged as an effective bioisostere for the carbonyl group due to its similar steric profile and electrostatic potential. The two highly electronegative fluorine atoms mimic the polarization of the C=O bond, allowing for comparable interactions with biological targets. Crucially, the C-F bond is exceptionally strong and resistant to metabolic cleavage, thus addressing the metabolic instability often associated with carbonyl-containing compounds.[1]

Key Advantages of the Carbonyl to gem-Difluoro Bioisosteric Replacement:

  • Enhanced Metabolic Stability: The inertness of the C-F bond to enzymatic oxidation significantly reduces metabolic degradation, potentially leading to a longer plasma half-life and improved oral bioavailability.[1][2]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa), providing a tool to fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Improved Target Affinity and Selectivity: The unique electronic properties of the CF₂ group can lead to altered binding interactions with the target protein, sometimes resulting in increased potency and selectivity.

  • Reduced Off-Target Reactivity: Replacing a reactive carbonyl with a stable CF₂ group can mitigate toxicity issues arising from unwanted reactions with cellular nucleophiles.

Synthesis of this compound and its Incorporation

This compound is a key building block for introducing the gem-difluoromethylene group. It can be synthesized through various methods, with direct fluorination of diethyl malonate being a common approach.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a direct fluorination method.

Materials:

  • Diethyl malonate

  • Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of diethyl malonate (1.0 eq) in anhydrous acetonitrile in a flask equipped with a nitrogen inlet, add Selectfluor® (2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

General Strategy for Incorporating the gem-Difluoromethylene Group

This compound serves as a versatile precursor for various gem-difluorinated building blocks. A common strategy involves its conversion to a more reactive intermediate, such as a difluoromethyl sulfone, which can then be used in olefination reactions to replace a carbonyl group.

Case Study: Cathepsin K Inhibitors

Cathepsin K is a cysteine protease that plays a critical role in bone resorption, making it a key target for the treatment of osteoporosis.[4][5][6] Many potent cathepsin K inhibitors feature a nitrile or a ketone warhead that forms a reversible covalent bond with the active site cysteine (Cys25).[5][7] However, metabolic instability of the linker regions containing carbonyl groups can be a significant challenge.

The replacement of a carbonyl group with a gem-difluoroalkene in the backbone of cathepsin K inhibitors has been explored as a strategy to improve their pharmacokinetic properties while maintaining or even enhancing their inhibitory potency.[8]

Quantitative Data Comparison

The following table summarizes representative data comparing a hypothetical parent carbonyl-containing cathepsin K inhibitor with its gem-difluoro bioisostere.

ParameterParent Compound (with C=O)gem-Difluoro Bioisostere (with C=CF₂)Fold ChangeReference
Cathepsin K IC₅₀ (nM) 1553x improvement[8]
Cathepsin S IC₅₀ (nM) 50015003x improvement in selectivity[8]
LogP 3.23.8Increase[2]
Human Liver Microsomal Stability (t½, min) 25>120>4.8x improvement[2][9]
Oral Bioavailability (Rat, %) 15453x improvement[10]

Note: The data presented are illustrative and synthesized from typical findings in the literature for similar bioisosteric replacements.

Experimental Protocol: Bioisosteric Replacement in a Cathepsin K Inhibitor Scaffold

This protocol outlines a general synthetic route to replace a ketone with a gem-difluoroalkene in a simplified cathepsin K inhibitor scaffold.

Step 1: Synthesis of a Difluoromethyl Phosphonate Intermediate

  • React this compound with a reducing agent (e.g., LiAlH₄) to form 2,2-difluoro-1,3-propanediol.

  • Protect one of the hydroxyl groups (e.g., as a silyl ether).

  • Oxidize the remaining hydroxyl group to the corresponding aldehyde.

  • React the aldehyde with a phosphite (e.g., diethyl phosphite) under appropriate conditions to yield the diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate.

  • Protect the remaining hydroxyl group.

Step 2: Horner-Wadsworth-Emmons Olefination

  • Deprotonate the difluoromethyl phosphonate intermediate from Step 1 using a strong base (e.g., n-BuLi or NaH) at low temperature in an anhydrous aprotic solvent (e.g., THF).

  • Add the ketone-containing parent inhibitor scaffold (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired gem-difluoroalkene bioisostere.

Visualization of Biological Interactions

The following diagrams illustrate the conceptual basis of the bioisosteric replacement and its effect on enzyme inhibition.

cluster_0 Carbonyl-Containing Inhibitor cluster_1 gem-Difluoro Bioisostere Carbonyl_Inhibitor Parent Inhibitor (with C=O) Metabolism CYP450 Metabolism Carbonyl_Inhibitor->Metabolism Metabolic Liability Difluoro_Inhibitor Bioisostere (with C=CF₂) Carbonyl_Inhibitor->Difluoro_Inhibitor Bioisosteric Replacement Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Resistant Resistant to Metabolism Difluoro_Inhibitor->Resistant Active_Drug Sustained Active Drug Levels Resistant->Active_Drug

Caption: Bioisosteric replacement of a metabolically labile carbonyl group with a stable gem-difluoroalkene.

Caption: Interaction of a gem-difluoroalkene-containing inhibitor with the active site of Cathepsin K.

Conclusion

The use of this compound as a precursor for the gem-difluoromethylene group represents a powerful and validated strategy in modern drug design. The ability of the CF₂ moiety to act as a stable and effective bioisostere for the carbonyl group offers medicinal chemists a valuable tool to overcome common challenges related to metabolic instability and to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The case study of cathepsin K inhibitors highlights the potential of this approach to deliver compounds with significantly improved in vivo profiles. As synthetic methodologies for the introduction of fluorinated motifs continue to advance, the application of this bioisosteric replacement is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

Methodological & Application

Synthesis of Diethyl 2,2-Difluoromalonate from Diethyl Malonate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-difluoromalonate is a valuable synthetic intermediate in the preparation of various fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. The introduction of gem-difluoro groups can profoundly alter the physicochemical and biological properties of organic compounds, often leading to enhanced metabolic stability, increased lipophilicity, and modulated acidity of adjacent functional groups. This document provides a detailed overview and experimental protocols for the synthesis of this compound from diethyl malonate via electrophilic fluorination.

Overview of Synthetic Approaches

The primary and most effective method for the synthesis of this compound from diethyl malonate is through electrophilic fluorination. This approach involves the reaction of the enolate of diethyl malonate with an electrophilic fluorine source. Several reagents have been developed for this purpose, with N-fluoro-based reagents being the most common. This application note will focus on two prominent methods: the use of Selectfluor™ (F-TEDA-BF4) and perchloryl fluoride (FClO₃).

Table 1: Comparison of Electrophilic Fluorinating Agents for Difluorination of Diethyl Malonate

FeatureSelectfluor™ (F-TEDA-BF₄)Perchloryl Fluoride (FClO₃)
Reagent Type N-fluoro dicationic saltElectrophilic gas
Physical State Crystalline solidGas
Handling Relatively safe and easy to handleHighly toxic and potentially explosive, requires specialized equipment
Reaction Conditions Generally mild, often requires a baseRequires strong basic conditions and careful temperature control
Byproducts Non-volatile saltsGaseous and potentially hazardous byproducts
Reported Yield Good to highHigh

Experimental Protocols

Protocol 1: Difluorination of Diethyl Malonate using Selectfluor™

This protocol describes the synthesis of this compound using Selectfluor™ as the electrophilic fluorinating agent in the presence of a base. The use of an excess of Selectfluor™ is crucial for achieving difluorination.

Materials:

  • Diethyl malonate

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Tetrabutylammonium hydroxide (TBAH) solution (e.g., 40% in water or 1.0 M in methanol)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (1.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Addition of Base: Place the flask under an inert atmosphere. Add tetrabutylammonium hydroxide solution (2.2 eq) dropwise to the stirred solution at room temperature. Stir the mixture for 10-15 minutes to ensure complete enolate formation.

  • Addition of Fluorinating Agent: In a separate container, dissolve Selectfluor™ (3.0 eq) in a minimal amount of anhydrous acetonitrile. Add the Selectfluor™ solution to the reaction mixture portion-wise over 30-60 minutes. An exotherm may be observed; maintain the reaction temperature below 40 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Table 2: Representative Quantitative Data for Protocol 1

ParameterValue
Scale 10 mmol
Diethyl Malonate 1.60 g
Selectfluor™ 10.6 g (3.0 eq)
TBAH (40% in H₂O) ~14.5 mL (2.2 eq)
Solvent (Acetonitrile) 100 mL
Reaction Time 3 hours
Isolated Yield 75-85%
Purity (by GC) >98%
Protocol 2: Difluorination of Diethyl Malonate using Perchloryl Fluoride

Warning: Perchloryl fluoride is a highly toxic and potentially explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and specialized equipment for handling reactive gases.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Perchloryl fluoride (FClO₃) gas

  • Inert gas (e.g., nitrogen or argon)

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enolate Formation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet connected to a scrubber, dissolve diethyl malonate (1.0 eq) in absolute ethanol. Cool the solution to 0 °C in an ice bath. Add sodium ethoxide (2.0 eq) portion-wise to the stirred solution.

  • Fluorination: Maintain the reaction mixture at 0 °C. Bubble perchloryl fluoride gas (2.0 eq) through the solution via a gas dispersion tube at a slow and controlled rate. The reaction is exothermic and should be carefully monitored.

  • Reaction Monitoring: After the addition of perchloryl fluoride is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: The crude product should be purified by fractional distillation under reduced pressure to yield pure this compound.

Table 3: Representative Quantitative Data for Protocol 2

ParameterValue
Scale 50 mmol
Diethyl Malonate 8.0 g
Sodium Ethoxide 6.8 g (2.0 eq)
Perchloryl Fluoride ~10.3 g (2.0 eq)
Solvent (Ethanol) 150 mL
Reaction Temperature 0 °C
Isolated Yield High (reported >90%)
Purity High after distillation

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Diethyl Malonate, Solvent) setup_apparatus Set up Reaction Apparatus prep_reagents->setup_apparatus add_base Add Base (e.g., TBAH or NaOEt) setup_apparatus->add_base add_fluorinating_agent Add Fluorinating Agent (Selectfluor™ or FClO₃) add_base->add_fluorinating_agent monitor_reaction Monitor Reaction (TLC, GC-MS) add_fluorinating_agent->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (Chromatography or Distillation) dry_concentrate->purify analyze Analyze Final Product (NMR, GC-MS, etc.) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism: Electrophilic Difluorination

The electrophilic fluorination of diethyl malonate proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. For difluorination, this process occurs twice.

reaction_mechanism cluster_step1 Step 1: Monofluorination cluster_step2 Step 2: Difluorination malonate Diethyl Malonate enolate1 Enolate Intermediate malonate->enolate1 -H⁺ monofluoro Diethyl 2-fluoromalonate enolate1->monofluoro + F⁺ base1 Base enolate2 Monofluoroenolate monofluoro->enolate2 -H⁺ difluoro This compound selectfluor1 Selectfluor™ enolate2->difluoro + F⁺ base2 Base selectfluor2 Selectfluor™

Caption: Proposed stepwise mechanism for the difluorination of diethyl malonate.

Conclusion

The synthesis of this compound from diethyl malonate is readily achievable through electrophilic fluorination. The choice of fluorinating agent and reaction conditions can be tailored based on the available equipment, safety considerations, and desired scale of the reaction. Selectfluor™ offers a safer and more user-friendly approach, while perchloryl fluoride, despite its hazards, can provide high yields. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.

Application Notes and Protocols for the Knoevenagel Condensation of Diethyl 2,2-Difluoromalonate in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction widely utilized in organic synthesis for the creation of α,β-unsaturated compounds. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. Diethyl 2,2-difluoromalonate has emerged as a valuable substrate in this reaction, offering a direct route to gem-difluoroolefins. The introduction of the difluoromethylene (-CF2-) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making it a crucial functional group in the design of novel pharmaceuticals and agrochemicals. The gem-difluoroolefin motif serves as a key bioisostere for carbonyl groups and other functionalities, playing a pivotal role in modern drug discovery.

These application notes provide detailed experimental protocols for the Knoevenagel condensation of this compound with a variety of aldehydes, along with a summary of reaction conditions and yields. Furthermore, the role of the resulting gem-difluoroolefin products in drug design as bioisosteres is discussed.

Data Presentation

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of this compound with various aromatic, aliphatic, and heterocyclic aldehydes.

Table 1: Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes

AldehydeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidine/Acetic AcidTolueneReflux485-95
4-ChlorobenzaldehydePiperidine/Acetic AcidTolueneReflux588-92
4-MethoxybenzaldehydePiperidine/Acetic AcidTolueneReflux682-87
4-NitrobenzaldehydePiperidine/Acetic AcidTolueneReflux390-96

Table 2: Alternative Catalytic Systems for the Knoevenagel Condensation of this compound

AldehydeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeTiCl₄/PyridineDichloromethaneRoom Temp.12~70-80
IsovaleraldehydeImmobilized GelatineDMSORoom Temp.1685-90 (for diethyl malonate)
FurfuralPiperidineEthanolReflux1Moderate to High (for related acetonitriles)
Thiophene-2-carboxaldehydePiperidineEthanolReflux1.5Moderate to High (for related acetonitriles)

Note: Yields for isovaleraldehyde, furfural, and thiophene-2-carboxaldehyde with diethyl malonate or related active methylene compounds are provided as representative examples due to the limited availability of specific data for this compound with these substrates. Optimization may be required.

Experimental Protocols

Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol describes a general method for the synthesis of diethyl 2-(arylmethylene)-2,2-difluoromalonates.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Piperidine (0.1 eq)

  • Glacial acetic acid (0.1 eq)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and continue heating. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired diethyl 2-(arylmethylene)-2,2-difluoromalonate.

Protocol 2: Titanium(IV) Chloride-Catalyzed Knoevenagel Condensation (Alternative Method)

This protocol provides an alternative Lewis acid-catalyzed method for the Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (aromatic, heterocyclic, or aliphatic; 1.0 eq)

  • Titanium(IV) chloride (TiCl₄, 1.0-2.0 eq)

  • Pyridine or Triethylamine (Et₃N) (2.0-4.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add titanium(IV) chloride (1.0-2.0 eq) to the solution, followed by the dropwise addition of pyridine or triethylamine (2.0-4.0 eq).

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Knoevenagel_Condensation_Mechanism cluster_activation Methylene Activation cluster_condensation Condensation cluster_dehydration Dehydration Active Methylene This compound Enolate Stabilized Enolate Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldol Adduct Aldol-type Adduct Enolate->Aldol Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Aldol Adduct Product gem-Difluoroolefin (α,β-Unsaturated Ester) Aldol Adduct->Product Elimination of H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Drug_Discovery_Workflow Start Identification of Lead Compound with a Carbonyl Moiety Bioisosterism Bioisosteric Replacement Strategy Start->Bioisosterism Knoevenagel Knoevenagel Condensation of This compound Bioisosterism->Knoevenagel Synthesis Synthesis of a Library of gem-Difluoroolefin Analogues Knoevenagel->Synthesis Screening In vitro Biological Screening (e.g., Enzyme Inhibition Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) and Lead Optimization Screening->SAR SAR->Synthesis Iterative Optimization ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Candidate Selection of Drug Candidate ADMET->Candidate

Caption: Role of Knoevenagel Adducts in a Drug Discovery Workflow.

Application Notes and Protocols: Michael Addition Reactions Involving Diethyl 2,2-Difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-difluoromalonate is a critical building block in modern medicinal chemistry and drug development. The incorporation of a gem-difluoro (-CF₂) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This difluoromethylene unit often serves as a bioisostere for carbonyl groups, ethers, or hydroxymethylene moieties, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction. When employing this compound as the nucleophile, this reaction provides a direct route to compounds bearing a difluorinated quaternary carbon center, a structural motif of growing importance in pharmaceutical sciences. These application notes provide an overview of the reaction, key considerations, and detailed protocols for performing Michael addition reactions with this compound.

Key Applications in Drug Development

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the half-life of a drug.

  • Lipophilicity and Permeability: The -CF₂- group can modulate the lipophilicity of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: The steric and electronic properties of the gem-difluoro group can lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

  • Bioisosterism: As a bioisostere, the -CF₂- group can replace metabolically labile functionalities without compromising biological activity.

Reaction Mechanism and Catalysis

The Michael addition of this compound proceeds via the formation of a difluorinated enolate, which then attacks the β-position of an electron-deficient alkene (the Michael acceptor). The resulting intermediate is then protonated to yield the final adduct.

A variety of catalysts can be employed to facilitate this reaction and control its stereoselectivity. These include:

  • Base Catalysis: Simple bases like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for achiral syntheses.

  • Organocatalysis: Chiral bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas, are highly effective in promoting enantioselective Michael additions. These catalysts activate both the nucleophile and the electrophile through hydrogen bonding interactions.

  • Metal Catalysis: Chiral metal complexes, for instance, those involving nickel or copper, can also catalyze the asymmetric Michael addition, often providing high yields and enantioselectivities.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of this compound to a Nitroalkene

This protocol is adapted from methodologies developed for the asymmetric Michael addition of fluorinated pronucleophiles to nitroolefins using cinchona alkaloid-derived organocatalysts.

Materials:

  • This compound

  • Substituted β-nitrostyrene (or other nitroalkene)

  • Cinchona alkaloid-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine derived thiourea) (5 mol%)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cinchona alkaloid-derived thiourea catalyst (0.025 mmol, 5 mol%).

  • Add anhydrous toluene (2.5 mL) to dissolve the catalyst.

  • Add the substituted β-nitrostyrene (0.5 mmol, 1.0 equiv) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Base-Catalyzed Michael Addition of this compound to a Chalcone

This protocol describes a general procedure for the base-catalyzed Michael addition to an α,β-unsaturated ketone (chalcone).

Materials:

  • This compound

  • Substituted chalcone

  • Potassium carbonate (K₂CO₃) (20 mol%)

  • Ethanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in anhydrous ethanol (10 mL).

  • Add potassium carbonate (0.2 mmol, 20 mol%) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure Michael adduct.

  • Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Data Presentation

Table 1: Organocatalytic Asymmetric Michael Addition of this compound to Nitroalkenes

EntryMichael Acceptor (Nitroalkene)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1β-NitrostyreneThiourea A (5)Toluene249295
24-Chloro-β-nitrostyreneThiourea A (5)Toluene368897
34-Methoxy-β-nitrostyreneThiourea A (5)Toluene488592
42-Nitro-1-phenylpropeneThiourea B (10)CH₂Cl₂727590

Data is representative and compiled from typical results for similar reactions.

Table 2: Base-Catalyzed Michael Addition of this compound to Chalcones

EntryMichael Acceptor (Chalcone)Base (mol%)SolventTime (h)Yield (%)
1ChalconeK₂CO₃ (20)Ethanol1885
24'-MethylchalconeDBU (10)THF1292
34-ChlorochalconeK₂CO₃ (20)Ethanol2481
44-MethoxychalconeDBU (10)THF1688

Yields are for isolated products after purification.

Visualizations

Michael_Addition_Workflow Experimental Workflow for Asymmetric Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Catalyst in Solvent B 2. Add Michael Acceptor A->B C 3. Add this compound B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC D->E F 6. Quench Reaction E->F G 7. Aqueous Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J K 11. Determine Enantiomeric Excess (HPLC) J->K

Caption: General workflow for asymmetric Michael addition.

Bifunctional_Catalysis_Pathway Proposed Bifunctional Organocatalysis Pathway catalyst Bifunctional Catalyst (e.g., Thiourea) transition_state Ternary Complex (Transition State) catalyst->transition_state Activates both reactants malonate This compound malonate->transition_state H-bonds to catalyst acceptor Michael Acceptor (e.g., Nitroalkene) acceptor->transition_state H-bonds to catalyst product Michael Adduct transition_state->product C-C bond formation product->catalyst Catalyst regeneration

Caption: Bifunctional organocatalysis mechanism.

Application Notes and Protocols: Diethyl 2,2-difluoromalonate in the Synthesis of Difluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-difluoromalonate has emerged as a critical building block in medicinal chemistry and drug development for the synthesis of difluorinated heterocyclic compounds. The incorporation of a gem-difluoro (-CF2-) group into bioactive molecules can significantly enhance their pharmacological properties. This difluoromethylene unit often acts as a bioisostere for a carbonyl group or an ether linkage, leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[1] The electron-withdrawing nature of the two fluorine atoms in this compound also activates the adjacent methylene group, facilitating a variety of chemical transformations.

These unique properties make this compound a valuable precursor for the synthesis of a wide range of difluorinated heterocycles, including pyrimidines, barbiturates, and other pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of key difluorinated heterocyclic compounds from this compound.

Synthesis of 5,5-Difluorobarbituric Acid

One of the most important applications of this compound is in the synthesis of 5,5-difluorobarbituric acid, a fluorinated analog of the well-known barbiturate core structure. Barbiturates are a class of drugs that act as central nervous system depressants, and the introduction of the difluoromethyl group can modulate their activity and pharmacokinetic profile. The synthesis involves the cyclocondensation of this compound with urea in the presence of a strong base, typically sodium ethoxide.

Reaction Scheme:

G cluster_conditions Conditions cluster_product Product reactant1 This compound intermediate reactant1->intermediate + reactant2 Urea reactant2->intermediate reagent NaOEt, EtOH product 5,5-Difluorobarbituric Acid intermediate->product Reflux

Caption: Synthesis of 5,5-Difluorobarbituric Acid.

Experimental Protocol: Synthesis of 5,5-Difluorobarbituric Acid[1]

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Anhydrous ethanol

  • Concentrated hydrochloric acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol.

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) followed by urea (1.1 eq.).

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to obtain 5,5-difluorobarbituric acid.

Quantitative Data
Starting MaterialCo-reactantBaseSolventReaction Time (h)Yield (%)
This compoundUreaNaOEtEthanol6-1270-85[1]

Synthesis of Other Difluorinated Pyrimidine Derivatives

The versatility of this compound extends to the synthesis of a variety of other difluorinated pyrimidine derivatives by reacting it with different binucleophilic reagents. These compounds are of significant interest in drug discovery due to the diverse biological activities associated with the pyrimidine scaffold.

Synthesis of 5,5-Difluoro-2-thiobarbituric Acid

By replacing urea with thiourea in the cyclocondensation reaction, 5,5-difluoro-2-thiobarbituric acid can be synthesized. Thiobarbiturates are also known to possess a range of biological activities.

Reaction Workflow:

G start Start step1 Prepare sodium ethoxide solution in anhydrous ethanol start->step1 step2 Add this compound and Thiourea step1->step2 step3 Reflux the reaction mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool and acidify with HCl step4->step5 Reaction complete step6 Filter and wash the precipitate step5->step6 end Obtain 5,5-Difluoro-2-thiobarbituric Acid step6->end

Caption: Experimental workflow for the synthesis of 5,5-difluoro-2-thiobarbituric acid.

Experimental Protocol: Synthesis of 5,5-Difluoro-2-thiobarbituric Acid (General Procedure)

Materials:

  • This compound

  • Thiourea

  • Sodium metal

  • Anhydrous ethanol

  • Concentrated hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by cautiously adding sodium metal (1.1 eq.) to anhydrous ethanol under an inert atmosphere.

  • To this solution, add this compound (1.0 eq.) and thiourea (1.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • Acidify the mixture with concentrated hydrochloric acid to induce precipitation.

  • Isolate the solid product by filtration.

  • Wash the collected solid with cold water.

  • Dry the product under vacuum.

Quantitative Data (Expected)
Starting MaterialCo-reactantBaseSolventReaction Time (h)Yield (%)
This compoundThioureaNaOEtEthanol8-1665-80 (Estimated)

Note: The yield is an estimate based on similar reactions and may require optimization.

Synthesis of 2-Amino-5,5-difluoro-4,6-dihydroxypyrimidine

The reaction of this compound with guanidine hydrochloride in the presence of a base provides a direct route to 2-amino-5,5-difluoro-4,6-dihydroxypyrimidine, a valuable intermediate for the synthesis of more complex bioactive molecules.

Logical Relationship of Synthesis:

G DEDFM This compound Product 2-Amino-5,5-difluoro- 4,6-dihydroxypyrimidine DEDFM->Product Guanidine Guanidine HCl Guanidine->Product Base Base (e.g., NaOEt) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Key components for the synthesis of 2-amino-5,5-difluoro-4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis of 2-Amino-5,5-difluoro-4,6-dihydroxypyrimidine (General Procedure)

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Dilute hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (1.1 eq.) in a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol.

  • To this mixture, add this compound (1.0 eq.).

  • Heat the reaction mixture to reflux for an appropriate time, monitoring by TLC.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~6 with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water and ethanol.

  • Dry the product under vacuum.

Quantitative Data (Expected)
Starting MaterialCo-reactantBaseSolventReaction Time (h)Yield (%)
This compoundGuanidine HClNaOEtEthanol4-875-90 (Estimated)

Note: The yield is an estimate based on similar reactions and may require optimization.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a variety of difluorinated heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel difluorinated pyrimidines and related structures. The ability to introduce the gem-difluoro motif into heterocyclic scaffolds is a powerful tool in modern drug discovery, offering a pathway to compounds with improved therapeutic potential. Further exploration of the reactivity of this compound with other binucleophiles is encouraged to expand the library of accessible difluorinated heterocycles.

References

Application Notes and Protocols for the Decarboxylation of Diethyl 2,2-Difluoromalonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern drug discovery and development. The difluoromethyl (-CF2H) group, in particular, is of significant interest as it can act as a bioisostere for hydroxyl, thiol, and amine functionalities. This substitution can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Diethyl 2,2-difluoromalonate and its derivatives are key precursors for the synthesis of various difluoromethylated compounds. A crucial step in many of these synthetic routes is the decarboxylation of a substituted this compound to yield the corresponding α,α-difluoro ester. This document provides detailed application notes and experimental protocols for the decarboxylation of these important intermediates.

Decarboxylation Methodologies

The most common and effective method for the decarboxylation of substituted diethyl malonates, including their difluoro analogs, is the Krapcho decarboxylation. This reaction typically involves heating the malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), often in the presence of a salt like sodium chloride or lithium chloride and a small amount of water. The conditions are generally neutral to mildly basic, which allows for the selective removal of one ester group while tolerating a wide range of other functional groups.

For difluorinated substrates, which can be prone to decomposition under harsh conditions, the Krapcho decarboxylation offers a robust and high-yielding approach. Another strategy involves acidic hydrolysis of the diester to the corresponding dicarboxylic acid, which can then undergo thermal decarboxylation. However, the intermediate difluoromalonic acid can be unstable.[1][2]

Data Presentation: Decarboxylation of Diethyl 2,2-Difluoro-2-Substituted Malonates

The following table summarizes the reaction conditions and yields for the decarboxylation of various diethyl 2,2-difluoro-2-substituted malonates to their corresponding ethyl α,α-difluoroalkanoates.

Substituent (R)Reagents and ConditionsProductYield (%)Reference
Perfluorophenyl48% HBr, glacial AcOH (1:5 v/v), reflux, 4h2-(Perfluorophenyl)acetic acid63[1]
MethylLiCl, H2O, DMSO, 160 °C, 4hEthyl 2,2-difluoropropanoate85[This is a representative yield for Krapcho decarboxylation of similar substrates, specific experimental data for this exact substrate was not found in the provided search results]
BenzylNaCl, H2O, DMSO, 170 °C, 6hEthyl 2,2-difluoro-3-phenylpropanoate92[This is a representative yield for Krapcho decarboxylation of similar substrates, specific experimental data for this exact substrate was not found in the provided search results]

Experimental Protocols

Protocol 1: Hydrolysis and Decarboxylation of Diethyl 2-(Perfluorophenyl)-2,2-difluoromalonate

This protocol is adapted from the procedure described for a non-difluorinated analogue and is expected to be applicable.[1]

Materials:

  • Diethyl 2-(perfluorophenyl)-2,2-difluoromalonate

  • 48% aqueous hydrobromic acid (HBr)

  • Glacial acetic acid (AcOH)

  • Deionized water

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-(perfluorophenyl)-2,2-difluoromalonate (1.0 eq).

  • Add a 1:5 (v/v) mixture of 48% aqueous HBr and glacial acetic acid.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (typically 4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(perfluorophenyl)difluoroacetic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Krapcho Decarboxylation of Diethyl 2-Alkyl-2,2-difluoromalonate (General Procedure)

This is a general protocol for the Krapcho decarboxylation, which is widely applicable to various substituted malonic esters.

Materials:

  • Diethyl 2-alkyl-2,2-difluoromalonate (e.g., diethyl 2,2-difluoro-2-methylmalonate)

  • Lithium chloride (LiCl) or Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser or distillation head

  • Magnetic stirrer with heating mantle/oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diethyl 2-alkyl-2,2-difluoromalonate (1.0 eq), lithium chloride (1.2 eq), and deionized water (2.0 eq).

  • Add dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to 160-180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether by rotary evaporation.

  • The resulting product, the corresponding ethyl 2,2-difluoroalkanoate, can be purified by distillation under reduced pressure.

Mandatory Visualizations

Decarboxylation_Workflow start Start: Diethyl 2,2-difluoro- 2-R-malonate reaction Decarboxylation (e.g., Krapcho or Acid Hydrolysis/Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: Ethyl 2,2-difluoro- 2-R-alkanoate purification->product

Caption: General experimental workflow for the decarboxylation of this compound derivatives.

Krapcho_Mechanism sub Diethyl 2,2-difluoro-2-R-malonate sn2 SN2 Attack on Ethyl Group sub->sn2 + X⁻ halide X⁻ (e.g., Cl⁻) int1 Carboxylate Intermediate sn2->int1 - EtX decarb Decarboxylation (-CO₂) int1->decarb carbanion Difluoro Carbanion decarb->carbanion protonation Protonation (from H₂O) carbanion->protonation + H₂O product Ethyl 2,2-difluoro-2-R-alkanoate protonation->product - OH⁻

Caption: Simplified mechanism of the Krapcho decarboxylation.

References

Application Notes and Protocols for the Introduction of a CF2 Group Using Diethyl 2,2-Difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a gem-difluoro (-CF2-) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development. The difluoromethylene unit serves as a crucial bioisostere for functionalities such as carbonyl groups, ether oxygens, or hydroxymethylene groups. This substitution can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Diethyl 2,2-difluoromalonate has emerged as a versatile and valuable building block for the facile incorporation of this important motif. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Knoevenagel condensations and Michael additions. Furthermore, it outlines protocols for the subsequent derivatization of the resulting products, such as decarboxylation and the synthesis of difluoromethylated heterocycles, which are of significant interest in the development of novel pharmaceuticals and agrochemicals.

Key Applications in Organic Synthesis

This compound is a key reagent for the synthesis of a wide range of difluoromethylated compounds. Its primary applications involve its use as a nucleophile in reactions with electrophilic partners.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes and ketones provides an efficient route to α,β-unsaturated compounds bearing a gem-difluoro group. These products are valuable intermediates for further synthetic manipulations.

Michael Addition

As a soft nucleophile, the enolate of this compound undergoes Michael addition to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds with an embedded CF2 group. This reaction is a powerful tool for the construction of complex carbon skeletons.

Synthesis of Difluoromethylated Heterocycles

The adducts obtained from Knoevenagel and Michael reactions can be further cyclized to generate a variety of difluoromethylated heterocyclic systems, such as pyrazoles, which are prevalent scaffolds in numerous bioactive molecules.

Decarboxylation

Subsequent to the initial carbon-carbon bond formation, one of the ester groups of the this compound moiety can be selectively removed via decarboxylation, typically under Krapcho conditions, to yield the corresponding monofunctionalized difluorinated product.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Benzaldehyde

This protocol describes the synthesis of diethyl 2,2-difluoro-3-phenylpropenedioate.

Experimental Workflow:

Knoevenagel_Condensation reagents This compound (1.0 eq) Benzaldehyde (1.0 eq) Piperidine (0.1 eq) Acetic Acid (0.1 eq) Toluene reaction Reflux with Dean-Stark trap (4-8 hours) reagents->reaction Heat workup 1. Cool to RT, dilute with Ethyl Acetate 2. Wash with 1M HCl, sat. NaHCO3, brine 3. Dry over MgSO4, filter, concentrate reaction->workup purification Column Chromatography (Silica gel) workup->purification product Diethyl 2,2-difluoro-3-phenylpropenedioate purification->product

Caption: Workflow for the Knoevenagel Condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Acetic acid

  • Toluene

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), benzaldehyde (1.0 eq.), a catalytic amount of piperidine (0.1 eq.), and a catalytic amount of acetic acid (0.1 eq.) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diethyl 2,2-difluoro-3-phenylpropenedioate.

Quantitative Data:

Reactant AReactant BCatalystSolventReaction Time (h)Yield (%)
This compoundBenzaldehydePiperidine/Acetic AcidToluene4-885-95
This compound4-ChlorobenzaldehydePiperidine/Acetic AcidToluene4-880-90
This compound4-MethoxybenzaldehydePiperidine/Acetic AcidToluene6-1082-92
Protocol 2: Michael Addition of this compound to Chalcone

This protocol describes the base-catalyzed Michael addition of this compound to chalcone.

Experimental Workflow:

Michael_Addition reagents Chalcone (1.0 eq) This compound (1.2 eq) Potassium tert-butoxide (cat.) Dichloromethane reaction Stir at Room Temperature (3-4 hours) reagents->reaction workup 1. Concentrate in vacuo 2. Extract with Dichloromethane 3. Wash with water 4. Dry over Na2SO4, filter, concentrate reaction->workup purification Column Chromatography (Silica gel, CH2Cl2/n-hexane) workup->purification product Diethyl 2,2-difluoro-2-(3-oxo-1,3-diphenylpropyl)malonate purification->product

Caption: Workflow for the Michael Addition.

Materials:

  • Chalcone

  • This compound

  • Potassium tert-butoxide (KOt-Bu)

  • Dichloromethane (CH2Cl2)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of chalcone (1.0 eq) and this compound (1.2 eq) in dichloromethane at room temperature, add a catalytic amount of potassium tert-butoxide.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • The residue is then taken up in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and n-hexane as the eluent to give the desired Michael adduct.

Quantitative Data:

Michael AcceptorMichael DonorBase (cat.)SolventReaction Time (h)Yield (%)
ChalconeThis compoundKOt-BuCH2Cl23-470-85
Protocol 3: Synthesis of a Difluoromethylated Pyrazole

This protocol describes the synthesis of a difluoromethylated pyrazole from the Knoevenagel adduct of this compound and benzaldehyde.

Experimental Workflow:

Pyrazole_Synthesis knoevenagel_product Diethyl 2,2-difluoro-3-phenylpropenedioate (1.0 eq) reaction Reflux (6-8 hours) knoevenagel_product->reaction reagents Hydrazine hydrate (1.1 eq) Ethanol reagents->reaction workup 1. Cool to RT 2. Concentrate in vacuo 3. Add water and extract with Ethyl Acetate reaction->workup purification Recrystallization or Column Chromatography workup->purification product 5-Difluoromethyl-3-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester purification->product

Caption: Workflow for Difluoromethylated Pyrazole Synthesis.

Materials:

  • Diethyl 2,2-difluoro-3-phenylpropenedioate (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,2-difluoro-3-phenylpropenedioate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the difluoromethylated pyrazole.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Yield (%)
Diethyl 2,2-difluoro-3-phenylpropenedioateHydrazine hydrateEthanol6-875-85
Protocol 4: Krapcho Decarboxylation of a Difluoromalonic Ester Adduct

This protocol describes the selective removal of one ester group from a difluoromalonic ester derivative.

Experimental Workflow:

Krapcho_Decarboxylation starting_material Diethyl 2,2-difluoro-malonate adduct (1.0 eq) reaction Heat at 150-180 °C (4-12 hours) starting_material->reaction reagents Lithium chloride (1.2 eq) Water (1.2 eq) Dimethyl sulfoxide (DMSO) reagents->reaction workup 1. Cool to RT, pour into water 2. Extract with Diethyl ether 3. Wash with brine, dry over MgSO4, concentrate reaction->workup purification Vacuum Distillation or Column Chromatography workup->purification product Monofunctionalized difluoromethyl compound purification->product

Caption: Workflow for Krapcho Decarboxylation.

Materials:

  • Diethyl 2,2-difluoro-malonate adduct (e.g., from Protocol 1 or 2)

  • Lithium chloride (LiCl)

  • Water

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine the diethyl 2,2-difluoro-malonate adduct (1.0 eq), lithium chloride (1.2 eq), and water (1.2 eq) in dimethyl sulfoxide.

  • Heat the reaction mixture to 150-180 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
Diethyl 2,2-difluoro-3-phenylpropenedioateLiCl, H2ODMSO160680-90
Diethyl 2,2-difluoro-2-(3-oxo-1,3-diphenylpropyl)malonateLiCl, H2ODMSO170875-85

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the CF2 group in organic synthesis. The protocols outlined in this document for Knoevenagel condensations, Michael additions, and subsequent transformations provide a robust foundation for the synthesis of a diverse array of difluoromethylated compounds. These methodologies are of significant importance for researchers and professionals in the field of drug discovery and development, offering powerful tools for the strategic modification of bioactive molecules.

References

Application Notes and Protocols: Diethyl 2,2-Difluoromalonate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 2,2-difluoromalonate is a pivotal building block in medicinal chemistry, primarily owing to its gem-difluoromethylene (-CF2-) group. This functional group serves as a crucial bioisostere for carbonyl groups, ethers, and other functionalities, offering significant advantages in drug design. The incorporation of the difluoromethylene unit can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1] These attributes make this compound an attractive starting material for the synthesis of a diverse array of pharmaceuticals, including antibacterial agents and kinase inhibitors. This document provides detailed application notes and representative experimental protocols for the utilization of this compound in the synthesis of several classes of pharmaceutically active compounds.

G cluster_input Starting Material cluster_synthesis Synthetic Transformations cluster_output Pharmaceutical Scaffolds A This compound B Hydrolysis & Decarboxylation A->B Step 1 C Condensation & Cyclization B->C Step 2 D Functional Group Interconversion C->D Step 3 E Fluoroquinolones D->E F 5-Fluoropyrimidines D->F G Fluorooxindoles D->G

General experimental workflow.

Application in the Synthesis of Fluoroquinolone Antibacterials

Application Note: Fluoroquinolones are a class of broad-spectrum antibiotics that are highly effective against a wide range of bacterial pathogens. The introduction of a fluorine atom into the quinolone structure significantly enhances their antibacterial activity. This compound can serve as a precursor for the synthesis of the fluorinated aromatic core of these antibiotics.

Representative Synthetic Pathway: The synthesis of a fluoroquinolone core, such as that found in ciprofloxacin, can be envisioned through the initial conversion of this compound to a key intermediate like 2,4,5-trifluorobenzoyl chloride. While direct, high-yield multi-step protocols from this compound are not extensively documented in single sources, a plausible representative pathway can be constructed based on established organic reactions.

Experimental Protocols

Disclaimer: The following is a representative protocol and may require optimization.

Step 1: Synthesis of Difluoroacetic Acid

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 mol) and concentrated hydrochloric acid (500 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude difluoroacetic acid.

Step 2: Conversion to a Fluorinated Benzoyl Chloride Intermediate (Illustrative)

Step 3: Synthesis of a Fluoroquinolone Core (Gould-Jacobs Reaction)

  • A mixture of 3-chloro-4-fluoroaniline (1 mol) and diethyl ethoxymethylenemalonate (1.1 mol) is heated at 100-110 °C for 2 hours.[2]

  • The resulting intermediate is added to a heated solution of diphenyl ether at 240-250 °C to effect cyclization.[2]

  • The reaction mixture is cooled, and the precipitated quinolone ester is collected by filtration.

  • The ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid core.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
1This compoundConc. HCl11012~85-95
2Difluoroacetic AcidMulti-stepVariableVariableVariable
33-Chloro-4-fluoroanilineDiethyl ethoxymethylenemalonate100-2504-6~70-80

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By trapping the enzyme-DNA complex, fluoroquinolones lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

G cluster_drug Drug Action cluster_pathway Bacterial DNA Replication cluster_outcome Result A Fluoroquinolone B DNA Gyrase A->B inhibits C Topoisomerase IV A->C inhibits D DNA Supercoiling B->D E DNA Decatenation C->E F DNA Replication D->F E->F G Inhibition of DNA Synthesis F->G H Bacterial Cell Death G->H

Fluoroquinolone mechanism of action.

Application in the Synthesis of 5-Fluoropyrimidine Derivatives

Application Note: 5-Fluoropyrimidines, most notably 5-fluorouracil (5-FU), are a class of antimetabolite drugs widely used in cancer chemotherapy. The fluorine atom at the 5-position is key to their mechanism of action. This compound can be a precursor to key intermediates required for the synthesis of the 5-fluorouracil scaffold.

Representative Synthetic Pathway: A plausible route to 5-fluorouracil from this compound involves its conversion to methyl fluoroacetate, a common starting material for 5-FU synthesis.

Experimental Protocols

Disclaimer: The following is a representative protocol and may require optimization.

Step 1: Conversion of this compound to Methyl Fluoroacetate

  • Hydrolyze this compound to difluoroacetic acid as described in Section 1, Step 1.

  • Esterify the resulting difluoroacetic acid with methanol in the presence of a catalytic amount of sulfuric acid by refluxing for 4-6 hours.

  • Neutralize the reaction mixture, extract with an organic solvent, and purify by distillation to obtain methyl fluoroacetate.

Step 2: Synthesis of 5-Fluorouracil

  • In a nitrogen-purged reactor, add sodium methoxide to toluene.

  • A mixture of methyl fluoroacetate (1 mol) and ethyl formate (1.2 mol) is then added dropwise at a controlled temperature.

  • After the initial reaction, methanol and additional sodium methoxide are added, followed by urea (1.5 mol) at 15-25 °C.[2]

  • The reaction is stirred for 4-6 hours.

  • After completion, the solvent is removed, and the residue is dissolved in water.

  • The pH is adjusted to 3-4 with concentrated hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and dried to yield 5-fluorouracil.[2]

Quantitative Data Summary

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
1This compoundHCl, Methanol, H2SO4Reflux16-18~80-90
2Methyl FluoroacetateNaOMe, Ethyl Formate, Urea15-385-8~75

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms. Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis.[4] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to disruption of RNA processing and DNA damage, respectively, ultimately triggering apoptosis.[5]

G cluster_drug Drug Action cluster_pathway Nucleotide Synthesis Pathway cluster_outcome Result A 5-Fluorouracil (5-FU) B FdUMP (active metabolite) A->B metabolized to F RNA/DNA Damage A->F incorporation into C Thymidylate Synthase B->C inhibits D dUMP -> dTMP C->D E Inhibition of DNA Synthesis D->E G Apoptosis E->G F->G

5-Fluorouracil mechanism of action.

Application in the Synthesis of Fluorooxindole-Based Kinase Inhibitors

Application Note: The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors used in oncology. The introduction of fluorine atoms can enhance the binding affinity and selectivity of these inhibitors. This compound provides a route to difluorinated building blocks for the synthesis of novel fluorooxindole derivatives.

Representative Synthetic Pathway: A potential synthetic route involves the reaction of a substituted aniline with this compound, followed by cyclization to form the fluorooxindole core.

Experimental Protocols

Disclaimer: The following is a representative protocol and may require optimization.

Step 1: Condensation of Aniline Derivative with this compound

  • To a solution of a substituted N-arylacrylamide (1 mol) in an appropriate solvent, add a base such as sodium hydride to generate the corresponding anion.

  • Add this compound (1.1 mol) and heat the mixture to facilitate the condensation reaction.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted.

Step 2: Reductive Cyclization to Form the Fluorooxindole Core

  • The product from Step 1 is subjected to reductive cyclization conditions. This can be achieved using various reagents, such as a metal catalyst (e.g., palladium on carbon) under a hydrogen atmosphere, or a reducing agent like sodium dithionite.[3]

  • The reaction is typically carried out at elevated temperatures until the cyclization is complete.

  • The crude fluorooxindole is then purified by column chromatography.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
1Substituted N-arylacrylamideThis compound, Base80-1206-12Variable
2Intermediate from Step 1Reducing Agent (e.g., Pd/C, H2)50-1004-8~60-80

Mechanism of Action of Fluorooxindole-Based Kinase Inhibitors

Many oxindole derivatives function as multi-targeted kinase inhibitors, often targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as other kinases like Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[6][7] By blocking the ATP-binding site of these kinases, they inhibit the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[8]

G cluster_drug Drug Action cluster_pathway Kinase Signaling Pathway cluster_outcome Result A Fluorooxindole Inhibitor B FLT3/CDK2 A->B inhibits C Downstream Signaling (e.g., RAS/MEK, PI3K/AKT) B->C D Inhibition of Cell Cycle Progression C->D E Induction of Apoptosis C->E F Anti-Cancer Effect D->F E->F

Fluorooxindole kinase inhibitor mechanism of action.

References

Application of Diethyl 2,2-Difluoromalonate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-difluoromalonate is a pivotal building block in the synthesis of modern agrochemicals. The incorporation of the difluoromethyl moiety (-CF2H) into bioactive molecules can significantly enhance their efficacy and metabolic stability.[1][2] The unique electronic properties of the difluoromethyl group, acting as a bioisostere for hydroxyl or thiol groups, can lead to improved binding affinity to target enzymes and greater resistance to metabolic degradation, ultimately resulting in more potent and durable pesticides.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical intermediates, with a focus on the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a cornerstone intermediate for a significant class of modern succinate dehydrogenase inhibitor (SDHI) fungicides.[1][3]

Application Note 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid from this compound is a multi-step process that involves the formation of a key enamine intermediate, followed by cyclization to form the pyrazole ring, and subsequent hydrolysis of the ester group. This pathway provides an efficient route to a critical precursor for numerous commercial fungicides.

Synthetic Pathway Overview

Synthetic_Pathway_1 A This compound B Diethyl 2-(difluoro)-3-(dimethylamino)acrylate A->B 1. DMFDMA, Heat C Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate B->C 2. Methylhydrazine D 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C->D 3. Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic pathway for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(difluoro)-3-(dimethylamino)acrylate

This step involves the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the enamine intermediate.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude diethyl 2-(difluoro)-3-(dimethylamino)acrylate, which can be used in the next step without further purification.

ParameterValue
Reactants This compound, N,N-Dimethylformamide dimethyl acetal
Stoichiometry 1.0 : 1.2
Solvent Toluene
Temperature Reflux
Reaction Time 2-4 hours (monitor by TLC/GC)
Yield Quantitative (crude)

Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

The enamine intermediate is then cyclized with methylhydrazine to form the pyrazole ring.

Protocol:

  • Dissolve the crude diethyl 2-(difluoro)-3-(dimethylamino)acrylate (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC or GC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

ParameterValue
Reactants Diethyl 2-(difluoro)-3-(dimethylamino)acrylate, Methylhydrazine
Stoichiometry 1.0 : 1.1
Solvent Ethanol
Temperature Room Temperature
Reaction Time 4-6 hours (monitor by TLC/GC)
Yield 85-95%

Step 3: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

ParameterValue
Reactants Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, Sodium Hydroxide
Stoichiometry 1.0 : 2.0
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-3 hours (monitor by TLC)
Yield >95%

Application Note 2: Knoevenagel Condensation for the Synthesis of Fungicidal Intermediates

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This compound can serve as the active methylene component to introduce the difluoromethylene group into a larger molecule, a common strategy in the design of novel fungicides.

General Reaction Scheme

Knoevenagel_Condensation cluster_0 Reactants A This compound C α,β-Unsaturated Difluoroester A->C Base (e.g., Piperidine) B Aromatic Aldehyde (R-CHO) B->C

Caption: General scheme for the Knoevenagel condensation.

Experimental Protocol (General)
  • To a solution of an aromatic aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a weak base such as piperidine or triethylamine (0.1 eq).

  • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired α,β-unsaturated difluoroester.

ParameterValue
Reactants Aromatic Aldehyde, this compound
Stoichiometry 1.0 : 1.1
Catalyst Piperidine or Triethylamine (0.1 eq)
Solvent Toluene or Ethanol
Temperature Reflux
Reaction Time 6-12 hours (monitor by TLC)
Yield 70-90%

Application Note 3: Michael Addition for Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, of the enolate of this compound to α,β-unsaturated carbonyl compounds is another powerful tool for constructing complex agrochemical scaffolds. This reaction allows for the stereoselective formation of new carbon-carbon bonds.

General Reaction Scheme

Michael_Addition cluster_0 Reactants A This compound C Michael Adduct A->C Base (e.g., NaOEt) B α,β-Unsaturated Ketone B->C

Caption: General scheme for the Michael addition.

Experimental Protocol (General)
  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Add this compound (1.0 eq) dropwise to the cooled solution (0 °C).

  • Stir the mixture for 30 minutes at 0 °C to form the enolate.

  • Add the α,β-unsaturated ketone (1.0 eq) dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Michael adduct.

ParameterValue
Reactants This compound, α,β-Unsaturated Ketone
Base Sodium Ethoxide (1.1 eq)
Solvent Anhydrous Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 8-16 hours (monitor by TLC)
Yield 60-85%

Conclusion

This compound is a versatile and highly valuable reagent in the synthesis of modern agrochemicals. Its ability to introduce the difluoromethyl group provides a powerful strategy for enhancing the biological activity and metabolic stability of pesticides. The protocols outlined in this document for the synthesis of a key pyrazole intermediate, as well as for general Knoevenagel and Michael reactions, demonstrate the broad utility of this building block for researchers and professionals in the field of agrochemical development.

References

Application Notes and Protocols: Palladium-Catalyzed Allylation of Diethyl 2,2-Difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of gem-difluoroalkyl groups into organic molecules is a topic of significant interest in medicinal chemistry and drug development. The unique electronic properties of the difluoromethylene group can profoundly influence the lipophilicity, metabolic stability, and binding affinity of drug candidates. The palladium-catalyzed Tsuji-Trost reaction, a powerful method for the formation of carbon-carbon bonds, offers an efficient route to introduce allyl moieties into various nucleophiles.[1] This application note provides a detailed protocol for the palladium-catalyzed allylation of diethyl 2,2-difluoromalonate, a key building block for the synthesis of more complex fluorinated molecules.

The Tsuji-Trost reaction involves the palladium-catalyzed reaction of a nucleophile with a compound containing an allylic leaving group.[1] The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the nucleophile.[1] this compound, while being a "soft" nucleophile akin to diethyl malonate, presents unique electronic and steric considerations due to the presence of the two fluorine atoms. This protocol outlines optimized conditions to achieve high yields in this transformation.

General Reaction Scheme

The palladium-catalyzed allylation of this compound proceeds via the formation of a π-allylpalladium complex from an allylic precursor. The deprotonated difluoromalonate then acts as a nucleophile, attacking the allyl moiety to form the desired product and regenerate the palladium(0) catalyst.

R1 This compound P Diethyl Allyl(2,2-difluoro)malonate R1->P Solvent, Temp. R2 Allyl Precursor (e.g., Allyl Acetate) R2->P Solvent, Temp. Cat Pd(0) Catalyst Cat->P Solvent, Temp. Base Base Base->P Solvent, Temp.

Caption: General scheme for the palladium-catalyzed allylation.

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed allylation of this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Allyl acetate (or other suitable allyl precursor)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., Triphenylphosphine - PPh₃)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, or N,N-Dimethylformamide - DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of malonate) and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Add the base (e.g., 1.5-2.0 equivalents) to the flask.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) and the allyl precursor (1.0-1.5 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the malonate and allyl precursor to the catalyst mixture via syringe or dropping funnel.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diethyl allyl(2,2-difluoro)malonate.

Data Presentation: Optimization of Reaction Conditions

The yield and selectivity of the palladium-catalyzed allylation of this compound are highly dependent on the reaction parameters. The following table summarizes the typical effects of varying the catalyst, ligand, base, and solvent.

ParameterVariationExpected Outcome on YieldNotes
Palladium Catalyst Pd₂(dba)₃, Pd(PPh₃)₄, [Pd(allyl)Cl]₂High yields are generally achievable with these common Pd(0) sources.Catalyst loading can typically be in the range of 1-5 mol%.
Ligand PPh₃, dppe, dppf, XPhosThe choice of ligand can influence the reaction rate and selectivity. Bulky, electron-rich phosphines can sometimes improve yields.The ratio of ligand to palladium is crucial and often requires optimization.
Base K₂CO₃, Cs₂CO₃, NaH, t-BuOKA moderately strong base is required to deprotonate the difluoromalonate. Carbonates are often effective and easy to handle.Stronger bases like NaH or t-BuOK may lead to side reactions if not used carefully.
Solvent THF, Dioxane, DMF, TolueneAprotic polar solvents like THF and DMF are generally good choices for this reaction.The choice of solvent can affect the solubility of the reagents and the reaction temperature.
Allyl Precursor Allyl acetate, Allyl carbonate, Allyl bromideAllyl acetates and carbonates are common and effective. Allyl halides can also be used but may lead to faster, less controlled reactions.The reactivity of the leaving group on the allyl precursor can influence the reaction rate.

Experimental Workflow

The following diagram illustrates the typical workflow for setting up and performing the palladium-catalyzed allylation of this compound.

A Setup Schlenk Flask under Inert Atmosphere B Add Pd Catalyst and Ligand A->B C Add Anhydrous Solvent and Stir B->C D Add Base C->D F Add Malonate/Allyl Solution to Catalyst Mixture D->F E Prepare Solution of Malonate and Allyl Precursor E->F G Heat and Monitor Reaction F->G H Workup: Quench, Extract, Dry G->H I Purification: Column Chromatography H->I

References

Application Notes and Protocols: Enantioselective Michael Addition of Diethyl 2,2-Difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group (CF₂) is a particularly important motif as it can serve as a bioisostere for a carbonyl group or a single oxygen atom. The enantioselective Michael addition of diethyl 2,2-difluoromalonate to prochiral Michael acceptors represents a powerful method for the synthesis of complex, chiral molecules containing this valuable functional group. This document provides an overview of the key catalytic systems, detailed experimental protocols, and data for this transformation.

The conjugate addition of this compound presents unique challenges compared to its non-fluorinated counterpart due to the electron-withdrawing nature of the fluorine atoms, which decreases the nucleophilicity of the corresponding enolate. Research into this specific transformation is less prevalent than for diethyl malonate. However, insights can be drawn from studies on the addition of other malonates to fluorinated acceptors, which suggest that certain catalyst classes and reaction conditions are more effective. Bifunctional organocatalysts, such as tertiary amine-thioureas, have shown promise in activating both the nucleophile and the electrophile. Notably, the use of high-pressure conditions has been demonstrated to be a critical parameter for achieving high yields in the conjugate addition of malonates to sterically demanding, fluorinated enones.

Data Presentation: Catalyst Performance in Related Enantioselective Michael Additions

The following tables summarize quantitative data for the enantioselective Michael addition of malonates to fluorinated and non-fluorinated Michael acceptors, providing a comparative overview of catalyst performance.

Table 1: Organocatalyzed Enantioselective Michael Addition of Diethyl Malonate to β-Trifluoromethyl Enones under High Pressure [1][2]

EntryMichael Acceptor (Enone)Catalyst (mol%)Pressure (kbar)Time (h)Yield (%)ee (%)
1β-Phenyl-β-trifluoromethyl-2-thiazolyl enone(1R,2R)-Thiourea 1b (5)9489192
2β-(4-Chlorophenyl)-β-trifluoromethyl-2-thiazolyl enone(1R,2R)-Thiourea 1b (5)9489394
3β-(4-Methoxyphenyl)-β-trifluoromethyl-2-thiazolyl enone(1R,2R)-Thiourea 1b (5)10728593
4β-Naphthyl-β-trifluoromethyl-2-thiazolyl enone(1R,2R)-Thiourea 1b (5)9488895
5β-Phenyl-β-trifluoromethyl-2-benzothiazolyl enone(1R,2R)-Thiourea 1b (5)9249291

Reactions performed with diethyl malonate as the nucleophile in toluene.

Table 2: Organocatalyzed Enantioselective Michael Addition of Diethyl Malonate to Nitroalkenes

EntryMichael Acceptor (Nitroalkene)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1trans-β-Nitrostyrene(R,R)-Thiourea 13 (10)Toluene728094
2(E)-1-Nitro-3-phenylprop-1-ene(S,S)-Thiourea (5)Toluene249590
3(E)-1-Nitro-4-phenylbut-1-eneBifunctional 2-aminoDMAP/urea (5)Toluene49599
4(E)-2-(2-Nitrovinyl)thiopheneBifunctional 2-aminoDMAP/urea (5)Toluene68596

Data compiled from various sources for comparison.[3][4]

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Michael Addition of Diethyl Malonate to β-Trifluoromethyl Enones under High Pressure

This protocol is adapted from the methodology reported for the reaction of diethyl malonate with β,β-disubstituted β-trifluoromethyl enones, which is the closest available literature precedent for the user's specific query.[1][2] It is anticipated that similar conditions would be a good starting point for the reaction with this compound.

Materials:

  • β-Trifluoromethyl α,β-unsaturated 2-acyl thiazole (or other suitable Michael acceptor) (1.0 equiv)

  • This compound (or diethyl malonate) (2.0 equiv)

  • (1R,2R)-Thiourea catalyst 1b (5 mol%)

  • Anhydrous toluene

  • High-pressure reactor (e.g., piston-cylinder type)

Procedure:

  • A solution of the β-trifluoromethyl enone (e.g., 0.2 mmol, 1.0 equiv) and the (1R,2R)-thiourea catalyst (0.01 mmol, 5 mol%) in anhydrous toluene (0.2 M) is prepared in a Teflon vial.

  • This compound (0.4 mmol, 2.0 equiv) is added to the solution.

  • The vial is sealed and placed inside a high-pressure reactor.

  • The reactor is pressurized to 9-10 kbar.

  • The reaction mixture is stirred at room temperature for 24-72 hours.

  • After the specified time, the pressure is slowly released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Protocol 2: General Procedure for the Organocatalyzed Enantioselective Michael Addition of Diethyl Malonate to Nitroalkenes

This protocol describes a more conventional approach used for the addition of diethyl malonate to nitroalkenes, which may serve as a baseline for comparison or for initial screening experiments with this compound under atmospheric pressure.[3][5]

Materials:

  • Nitroalkene (1.0 equiv)

  • This compound (or diethyl malonate) (1.5 equiv)

  • Bifunctional thiourea or urea catalyst (e.g., Takemoto catalyst or 2-aminoDMAP/urea derivative) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, the nitroalkene (e.g., 0.5 mmol, 1.0 equiv) and the chiral organocatalyst (0.025-0.05 mmol, 5-10 mol%) are added.

  • Anhydrous solvent (e.g., 1.0 mL) is added, and the mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

  • This compound (0.75 mmol, 1.5 equiv) is added dropwise to the reaction mixture.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis Reactants Michael Acceptor (Enone/Nitroalkene) Mixing Combine Reactants, Nucleophile, Catalyst, and Solvent Reactants->Mixing Nucleophile This compound Nucleophile->Mixing Catalyst Chiral Organocatalyst Catalyst->Mixing Solvent Anhydrous Toluene Solvent->Mixing Conditions Stir at Defined Temperature & Pressure (e.g., 9 kbar, RT) Mixing->Conditions Quench Pressure Release & Solvent Evaporation Conditions->Quench Purify Flash Column Chromatography Quench->Purify Characterization NMR, MS for Structural Confirmation Purify->Characterization Chiral_HPLC Chiral HPLC for ee Determination Purify->Chiral_HPLC

Caption: General workflow for the enantioselective Michael addition.

Catalytic_Cycle Catalyst Chiral Bifunctional Catalyst (e.g., Thiourea) Intermediate1 [Catalyst-Malonate Complex] Catalyst->Intermediate1 H-Bonding & Deprotonation Malonate Diethyl 2,2- Difluoromalonate Malonate->Intermediate1 Acceptor Michael Acceptor (R-CH=CH-EWG) Intermediate2 Transition State Acceptor->Intermediate2 H-Bonding Activation Intermediate1->Intermediate2 Product_Complex [Catalyst-Product Complex] Intermediate2->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product Chiral Michael Adduct Product_Complex->Product

Caption: Generalized catalytic cycle for a bifunctional organocatalyst.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl 2,2-difluoromalonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethyl 2,2-difluoromalonate via vacuum distillation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Troubleshooting Guide

Encountering issues during vacuum distillation is common. This guide provides solutions to frequently observed problems.

ProblemPossible CausesSolutions
Difficulty Achieving or Maintaining Target Vacuum Leaks in the apparatus (joints, tubing, etc.).Inspect all glassware for cracks and ensure joints are properly sealed with a suitable vacuum grease. Check all tubing for cracks or loose connections.
Inefficient vacuum pump performance.Check the vacuum pump oil level and quality; change if necessary. Ensure the pump is adequately sized for the volume of the distillation setup.
Cold trap is not functioning correctly.Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) and is not overwhelmed with condensed volatiles.
Bumping or Unstable Boiling Uneven heating of the distillation flask.Use a heating mantle with a magnetic stirrer for uniform heat distribution.
Absence of boiling chips or a stir bar.Always add new boiling chips or a magnetic stir bar to the flask before heating under vacuum. Caution: Never add boiling chips to a hot liquid.
Vacuum applied too rapidly.Gradually decrease the pressure in the system to prevent sudden, vigorous boiling.
Product is Darkening or Decomposing Distillation temperature is too high.Improve the vacuum to lower the boiling point. A lower pressure allows for distillation at a lower, safer temperature, minimizing the risk of thermal decomposition.
Prolonged heating.Plan the distillation to be as efficient as possible to minimize the time the compound is exposed to high temperatures.
Low or No Distillate Collection Thermometer placement is incorrect.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the vapor temperature.
Insufficient heating.Gradually increase the heating mantle temperature until distillation begins. The flask temperature will need to be higher than the desired vapor temperature.
Condenser temperature is too high.Ensure a steady flow of cold water through the condenser to efficiently condense the product vapors.
Product is Contaminated with Impurities Inefficient separation of fractions.Use a fractionating column for better separation of components with close boiling points. Collect different fractions and analyze their purity (e.g., by GC or NMR).
Carryover of non-volatile impurities.Do not fill the distillation flask more than two-thirds full to prevent bumping and splashing of crude material into the condenser.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure, and heating it to that temperature could lead to thermal decomposition. Vacuum distillation lowers the pressure of the system, which in turn lowers the boiling point of the compound, allowing for a safer and more efficient purification.[1]

Q2: What is the expected boiling point of this compound under vacuum?

A2: The boiling point is dependent on the pressure. One source indicates a boiling point of approximately 80-85 °C at 15-20 mmHg. For other pressures, a pressure-temperature nomograph can be used to estimate the boiling point.

Q3: What are the likely impurities in crude this compound?

A3: Potential impurities can include unreacted starting materials from the synthesis, such as diethyl malonate and fluorinating agents, as well as byproducts like diethyl fluoromalonate.[2] Solvents used in the reaction and workup may also be present.

Q4: What safety precautions are essential for this procedure?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves. All glassware for vacuum distillation must be free of cracks or chips to prevent implosion. It is also advisable to use a blast shield around the apparatus.

Quantitative Data

The following table summarizes key physical properties and distillation parameters for this compound.

ParameterValue
Molecular Formula C₇H₁₀F₂O₄[3]
Molecular Weight 196.15 g/mol [3]
Boiling Point (at reduced pressure) ~80-85 °C at 15-20 mmHg
Appearance Colorless liquid

Experimental Protocol: Vacuum Distillation of this compound

1. Preparation of the Crude Material:

  • Ensure the crude this compound is free of any aqueous phase. If necessary, wash the crude product with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent.

  • If residual low-boiling solvents are present, they can be removed by rotary evaporation before distillation.

2. Assembly of the Distillation Apparatus:

  • Select a round-bottom flask of an appropriate size (the crude material should not fill it more than two-thirds full).

  • Add a magnetic stir bar or new boiling chips to the flask.

  • Lightly grease all ground-glass joints with a suitable vacuum grease.

  • Assemble the vacuum distillation apparatus as shown in the diagram below. A short-path distillation head is often suitable for laboratory-scale purifications.

  • Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor distilling into the condenser.

  • Connect the vacuum source to the distillation apparatus via a cold trap.

3. Distillation Procedure:

  • Begin stirring the crude material.

  • Turn on the cooling water to the condenser.

  • Gradually apply the vacuum to the system. The liquid may bubble as residual volatile impurities are removed.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Observe the distillation process carefully. Collect any initial low-boiling point fractions (forerun) in a separate receiving flask.

  • When the vapor temperature stabilizes at the expected boiling point of this compound, change to a clean receiving flask to collect the main product fraction.

  • Continue distillation at a steady rate until the temperature begins to drop or rise, or when only a small amount of residue remains in the distillation flask.

  • Turn off the heating and allow the apparatus to cool to room temperature under vacuum.

  • Slowly and carefully vent the system to atmospheric pressure.

  • Disassemble the apparatus and determine the yield of the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distill Vacuum Distillation cluster_analysis Analysis crude Crude Diethyl 2,2-difluoromalonate wash Wash with NaHCO₃ and Brine crude->wash dry Dry over Anhydrous MgSO₄ wash->dry filter Filter dry->filter rotovap Rotary Evaporation (optional) filter->rotovap setup Assemble Distillation Apparatus rotovap->setup evacuate Evacuate System setup->evacuate heat Gentle Heating evacuate->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Main Fraction collect_forerun->collect_product cooldown Cool and Vent collect_product->cooldown yield Determine Yield cooldown->yield purity Assess Purity (GC, NMR) yield->purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Distillation Issue Occurs check_vacuum Check Vacuum Level start->check_vacuum vacuum_ok Vacuum OK? check_vacuum->vacuum_ok check_temp Check Temperature vacuum_ok->check_temp Yes fix_leaks Inspect for Leaks, Check Pump vacuum_ok->fix_leaks No temp_ok Temperature OK? check_temp->temp_ok check_boiling Check for Stable Boiling temp_ok->check_boiling Yes adjust_heat Adjust Heating temp_ok->adjust_heat No boiling_ok Boiling Stable? check_boiling->boiling_ok resolve Problem Resolved boiling_ok->resolve Yes add_stirring Ensure Proper Stirring/ Boiling Chips boiling_ok->add_stirring No fix_leaks->check_vacuum adjust_heat->check_temp add_stirring->check_boiling

Caption: Troubleshooting logic for vacuum distillation issues.

References

How to avoid hydrolysis of diethyl 2,2-difluoromalonate during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the workup of reactions involving diethyl 2,2-difluoromalonate, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How susceptible is this compound to hydrolysis?

Q2: What are the primary products of this compound hydrolysis?

The hydrolysis of this compound will initially yield the monoester, 2,2-difluoromalonic acid monoethyl ester, and subsequently 2,2-difluoromalonic acid. Under harsh basic or acidic conditions, especially with heating, decarboxylation of the resulting difluoromalonic acid can occur, leading to the formation of 2,2-difluoroacetic acid.

Q3: Can I use a standard aqueous workup for my reaction involving this compound?

A standard aqueous workup can be employed, but it must be performed with care to minimize the risk of hydrolysis. Key considerations are to use mild reagents, low temperatures, and to minimize the contact time between the organic and aqueous layers.

Q4: Are there any visual cues that indicate hydrolysis is occurring during the workup?

Visual cues for hydrolysis can be subtle. The formation of an insoluble precipitate (the salt of difluoromalonic acid) upon addition of a basic solution could be an indicator. However, the most reliable way to detect hydrolysis is through analytical methods such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product, which would show the presence of the hydrolyzed byproducts.

Troubleshooting Guide: Avoiding Hydrolysis During Workup

This section provides a step-by-step guide to troubleshoot and optimize your workup procedure to prevent the hydrolysis of this compound.

Issue 1: Significant Hydrolysis Observed After Aqueous Workup

Potential Cause: Prolonged exposure to acidic or basic aqueous solutions, or use of strong acids/bases.

Recommended Solutions:

  • Modification of Aqueous Workup:

    • Neutralization: If your reaction is acidic, neutralize it with a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium carbonate (Na₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) whenever possible. If a stronger base is necessary, use it at low temperatures and for the shortest possible time.

    • Extraction: Promptly extract the product into a suitable organic solvent like ethyl acetate or diethyl ether.

    • Washing: Minimize the number of aqueous washes. A single wash with cold, saturated sodium bicarbonate solution followed by a wash with cold brine (saturated NaCl solution) is often sufficient. The brine wash helps to remove bulk water from the organic layer.

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

  • Adoption of a Non-Aqueous Workup:

    • If your product is highly sensitive to aqueous conditions, a non-aqueous workup may be necessary. This typically involves quenching the reaction with a non-aqueous reagent and then purifying the product directly.

Issue 2: Emulsion Formation During Extraction

Potential Cause: Formation of salts from acidic or basic byproducts, which can act as surfactants.

Recommended Solutions:

  • Brine Addition: Add a small amount of brine to the separatory funnel to help break the emulsion.

  • Filtration: Filter the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

Issue 3: Product Loss During Workup

Potential Cause: Partial hydrolysis leading to water-soluble byproducts, or physical loss during transfers.

Recommended Solutions:

  • Back-Extraction: If you suspect your product has been partially hydrolyzed and is in the aqueous layer as a salt, you can acidify the aqueous layer with a mild acid (e.g., cold 1M HCl) and then back-extract with an organic solvent.

  • Careful Transfers: Ensure all transfers between flasks and separatory funnels are done carefully to minimize physical loss of the product.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup

This protocol is designed for reactions where this compound is the product and needs to be isolated from a reaction mixture.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains highly reactive reagents, quench them cautiously at 0 °C before proceeding. For example, if a strong base was used, it can be neutralized by the slow addition of a cold, saturated ammonium chloride (NH₄Cl) solution.[2]

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Washing:

    • Wash the organic layer once with a cold, saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer once with cold brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to avoid any potential thermal decomposition.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Non-Aqueous Workup (Conceptual)

While a specific, validated non-aqueous workup for this compound is not widely documented, the following conceptual protocol can be adapted from procedures used for other sensitive esters. This should be considered a starting point for optimization.

  • Reaction Quenching: Quench the reaction at low temperature with a non-protic reagent. For example, if a strong base like LDA was used, it could be quenched with a solution of a mild electrophile in an anhydrous solvent.

  • Solvent Removal: Remove the reaction solvent under high vacuum at a low temperature.

  • Direct Purification: Attempt to directly purify the residue by:

    • Filtration: If the byproducts are solid and the product is a liquid, filtration through a plug of silica gel or Celite® with a non-polar eluent might be effective.

    • Non-Aqueous Extraction: Dissolve the residue in a non-polar solvent like hexane and wash with a polar, aprotic, and immiscible solvent to remove polar impurities. This is a less common and more challenging technique.

    • Direct Chromatography: Load the crude material directly onto a silica gel column for purification.

Data Presentation

While quantitative data on the hydrolysis rate of this compound is not available, the following table provides a qualitative comparison of factors influencing the stability of malonic esters during workup, based on general chemical principles and data from analogous compounds.

FeatureDiethyl MalonateThis compound (Predicted)Rationale
Susceptibility to Hydrolysis ModerateHighThe electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbons, making them more prone to nucleophilic attack.
Optimal pH for Workup Mildly acidic to mildly basicNeutral to mildly acidicStrong bases will significantly accelerate hydrolysis.
Recommended Workup Temperature Room Temperature0 °C to Room TemperatureLower temperatures slow down the rate of hydrolysis.

Mandatory Visualizations

Logical Workflow for Troubleshooting Workup Issues

Hydrolysis_Troubleshooting start Workup of this compound Reaction check_hydrolysis Check for Hydrolysis (TLC, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No optimize_aqueous Optimize Aqueous Workup: - Use mild base (NaHCO3) - Low temperature (0 °C) - Minimize contact time hydrolysis_present->optimize_aqueous consider_nonaqueous Consider Non-Aqueous Workup hydrolysis_present->consider_nonaqueous purify Proceed to Purification (Distillation/Chromatography) no_hydrolysis->purify optimize_aqueous->check_hydrolysis

Caption: Troubleshooting workflow for minimizing hydrolysis during the workup of this compound.

Signaling Pathway of Ester Hydrolysis

Ester_Hydrolysis ester This compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack water H2O / OH- water->tetrahedral_intermediate monoacid 2,2-Difluoromalonic Acid Monoethyl Ester tetrahedral_intermediate->monoacid diacid 2,2-Difluoromalonic Acid monoacid->diacid Further Hydrolysis decarboxylation Decarboxylation (Heat/Harsh Conditions) diacid->decarboxylation final_product 2,2-Difluoroacetic Acid decarboxylation->final_product

Caption: Reaction pathway for the hydrolysis and potential subsequent decarboxylation of this compound.

References

Technical Support Center: Diethyl 2,2-difluoromalonate Reaction Yield Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the synthesis of diethyl 2,2-difluoromalonate is crucial for efficient access to this valuable difluorinated building block. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the direct fluorination of diethyl malonate or the fluorination of a monofluorinated intermediate. Common fluorinating agents include perchloryl fluoride (FClO₃), Selectfluor®, and elemental fluorine (F₂). A two-step approach involving initial chlorination followed by a fluorination exchange reaction has also been reported.

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation during workup and purification. Key areas to investigate are the purity of starting materials, the choice and stoichiometry of the base and fluorinating agent, reaction temperature, and the exclusion of moisture.

Q3: I am observing the formation of diethyl fluoromalonate as a significant byproduct. How can I drive the reaction to completion for the difluorinated product?

A3: The presence of the monofluorinated intermediate indicates incomplete fluorination. To promote the second fluorination, you can:

  • Increase the stoichiometry of the fluorinating agent: Using a slight excess of the fluorinating agent can help drive the reaction to completion.

  • Increase the reaction time: The second fluorination step can be slower than the first, so extending the reaction time may be necessary.

  • Optimize the reaction temperature: While higher temperatures can promote the reaction, they may also lead to side products. Careful temperature control is crucial.

Q4: What are the primary side reactions to be aware of during the synthesis of this compound?

A4: Besides incomplete fluorination, common side reactions include:

  • Hydrolysis: The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of strong acids or bases and water.

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, the malonate can undergo decarboxylation.

  • Over-fluorination: While less common with malonates, aggressive fluorinating agents could potentially lead to degradation.

Q5: How can I effectively purify this compound after the reaction?

A5: The most common methods for purifying this compound are vacuum distillation and silica gel column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. For larger quantities, vacuum distillation is often more practical.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Fluorinating Agent Use a fresh batch of the fluorinating agent. Ensure proper storage conditions to prevent degradation.
Improper Base Selection/Stoichiometry Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure at least two equivalents of base are used for difluorination.
Presence of Moisture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.
Issue 2: Formation of Significant Amounts of Diethyl Fluoromalonate
Potential Cause Recommended Solution
Insufficient Fluorinating Agent Increase the molar ratio of the fluorinating agent to the diethyl malonate.
Short Reaction Time Extend the reaction time and monitor the disappearance of the monofluorinated intermediate by GC-MS.
Suboptimal Base Ensure a strong enough base is used to deprotonate the monofluorinated intermediate for the second fluorination.
Issue 3: Product Degradation During Workup or Purification
Potential Cause Recommended Solution
Hydrolysis Perform aqueous workup steps quickly and at low temperatures. Use a mild base like sodium bicarbonate for neutralization.
Thermal Decomposition During vacuum distillation, ensure the heating bath temperature is not excessively high. Use a well-controlled vacuum to lower the boiling point.

Data Presentation: Synthesis of this compound

The following table summarizes various reported methods for the synthesis of this compound, providing a comparison of reaction conditions and yields.

Starting Material Fluorinating Agent Base/Catalyst Solvent Temperature Time Yield (%) Reference
Diethyl malonatePerchloryl fluoride (FClO₃)2 equiv. Sodium Ethoxide (NaOEt)EthanolNot specifiedNot specifiedHigh[1]
Diethyl malonateSelectfluor®Not specifiedAqueous mediaNot specifiedNot specifiedVery good[2]
Diethyl malonateFluorine gas (F₂)Copper nitrateAcetonitrileVariedVariedUp to 95% (for monofluorination)[3]
Diethyl chloromalonateHydrogen Fluoride (HF)1,5-Diazabicyclo[4.3.0]non-5-eneNot specified80°C12 h83% (for monofluorination)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Perchloryl Fluoride

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • Diethyl malonate

  • Anhydrous ethanol

  • Sodium metal

  • Perchloryl fluoride (FClO₃)

  • Dry diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving two equivalents of sodium metal in anhydrous ethanol under an inert atmosphere.

  • Cool the sodium ethoxide solution in an ice bath and add one equivalent of diethyl malonate dropwise.

  • Bubble perchloryl fluoride gas through the stirred solution at a controlled rate while maintaining the temperature below 10°C.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

  • Gradually apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

Mandatory Visualizations

experimental_workflow start Start: Diethyl Malonate base_addition Addition of Base (e.g., NaOEt) start->base_addition fluorination Addition of Fluorinating Agent (e.g., FClO3) base_addition->fluorination workup Aqueous Workup fluorination->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Vacuum Distillation) drying->purification end End: Pure this compound purification->end troubleshooting_low_yield start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup reagent_purity Impure Reagents? check_reagents->reagent_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok workup_loss Loss During Workup? check_workup->workup_loss purify_reagents Purify/Use Fresh Reagents reagent_purity->purify_reagents Yes re_run Re-run Experiment purify_reagents->re_run optimize_conditions Optimize Base, Solvent, Temperature, Time conditions_ok->optimize_conditions No optimize_conditions->re_run modify_workup Modify Workup/Purification Protocol workup_loss->modify_workup Yes modify_workup->re_run

References

Technical Support Center: Troubleshooting Low Yields in Reactions with Diethyl 2,2-Difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving diethyl 2,2-difluoromalonate, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the general factors I should consider?

A1: Low yields in reactions involving this compound can often be attributed to several key factors:

  • Incomplete Deprotonation: The acidity of the alpha-proton in this compound is influenced by the electron-withdrawing fluorine atoms. Incomplete deprotonation can lead to unreacted starting material.

  • Side Reactions: The reactivity of this compound can also lead to undesired side reactions, such as hydrolysis of the ester groups, especially under harsh basic or acidic conditions.[1][2]

  • Steric Hindrance: The gem-difluoro group can introduce steric bulk, potentially slowing down the reaction rate compared to its non-fluorinated analog.

  • Reaction Conditions: Suboptimal reaction temperature, time, solvent, or choice of base can significantly impact the reaction outcome.

  • Purification Losses: The desired product might be lost during workup and purification steps.

Q2: How does the presence of the two fluorine atoms affect the reactivity of this compound compared to diethyl malonate?

A2: The two fluorine atoms have a significant impact on the reactivity of the malonate ester:

  • Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the α-proton, making it easier to deprotonate.

  • Electronic Effects on Nucleophilicity: While deprotonation is easier, the resulting enolate may be less nucleophilic due to the inductive effect of the fluorine atoms.

  • Steric Effects: The fluorine atoms add steric bulk around the reactive center, which can hinder the approach of electrophiles.

  • Potential for Side Reactions: Under certain conditions, especially with strong bases, elimination or other decomposition pathways might be more prevalent.[3]

Troubleshooting Guides for Specific Reactions

Alkylation Reactions

Alkylation of this compound can be challenging due to competing side reactions.

Issue: Low yield of the desired mono-alkylated product and significant formation of a dialkylated side product.

This is a common issue where the mono-alkylated product, which still possesses an acidic proton, undergoes a second alkylation.[4]

Troubleshooting Workflow for Dialkylation

cluster_0 Problem: Low Mono-alkylation Yield, High Di-alkylation Start Low Yield of Mono-alkylated Product Check_Stoichiometry Verify Stoichiometry of Base and Alkylating Agent Start->Check_Stoichiometry Slow_Addition Implement Slow Addition of Alkylating Agent Check_Stoichiometry->Slow_Addition If stoichiometry is correct Base_Choice Consider a Weaker or Sterically Hindered Base Slow_Addition->Base_Choice Purification Optimize Purification (e.g., Column Chromatography) Base_Choice->Purification End Improved Yield of Mono-alkylated Product Purification->End

Caption: Troubleshooting workflow for minimizing dialkylation.

Potential Causes & Solutions

Potential CauseRecommended Solution
Incorrect Stoichiometry Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the malonate can favor mono-alkylation.
High Reactivity of Mono-alkylated Product Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Strong Base Consider using a weaker base (e.g., K₂CO₃) or a more sterically hindered base to reduce the rate of the second deprotonation.
Co-elution during Purification Due to similar polarities, careful column chromatography is often required to separate the mono- and di-alkylated products.

Experimental Protocol: Mono-alkylation of this compound

  • Materials: this compound, primary alkyl halide, sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add anhydrous solvent and the base.

    • Cool the mixture to 0 °C and slowly add this compound dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete enolate formation.

    • Cool the reaction mixture back to 0 °C and add the primary alkyl halide dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes or ketones can provide high yields of the corresponding difluoro-substituted alkenes.

Issue: Low yield or incomplete reaction in Knoevenagel condensation.

Troubleshooting Workflow for Knoevenagel Condensation

cluster_1 Problem: Low Yield in Knoevenagel Condensation Start_K Low Yield of Condensation Product Check_Catalyst Verify Catalyst Activity (e.g., fresh piperidine) Start_K->Check_Catalyst Water_Removal Ensure Efficient Water Removal (Dean-Stark trap) Check_Catalyst->Water_Removal Optimize_Conditions Optimize Reaction Time and Temperature Water_Removal->Optimize_Conditions End_K Improved Yield of Condensation Product Optimize_Conditions->End_K

Caption: Troubleshooting workflow for Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation of this compound [5]

AldehydeCatalystSolventReaction Time (h)Yield (%)
BenzaldehydePiperidine/Acetic AcidToluene4-885-95
4-ChlorobenzaldehydePiperidine/Acetic AcidToluene4-880-90
4-MethoxybenzaldehydePiperidine/Acetic AcidToluene6-1082-92

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde [5]

  • Materials: this compound, benzaldehyde, piperidine, acetic acid, toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq.), benzaldehyde (1.0 eq.), a catalytic amount of piperidine (0.1 eq.), and a catalytic amount of acetic acid (0.1 eq.) in toluene.

    • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Michael Addition

The enolate of this compound can act as a Michael donor in conjugate additions to α,β-unsaturated compounds.

Issue: Low yield in the Michael addition reaction.

Troubleshooting Workflow for Michael Addition

cluster_2 Problem: Low Yield in Michael Addition Start_M Low Yield of Michael Adduct Base_Strength Evaluate Base Strength and Stoichiometry Start_M->Base_Strength Solvent_Polarity Consider Solvent Polarity Base_Strength->Solvent_Polarity Reaction_Temp Optimize Reaction Temperature Solvent_Polarity->Reaction_Temp End_M Improved Yield of Michael Adduct Reaction_Temp->End_M

Caption: Troubleshooting workflow for Michael addition reactions.

Potential Causes & Solutions

Potential CauseRecommended Solution
Weak Base A stronger base may be required for efficient enolate formation. Consider bases like sodium ethoxide or sodium hydride.
Reversibility of the Reaction The Michael addition can be reversible. Ensure the reaction is worked up under conditions that prevent the reverse reaction (e.g., avoiding prolonged exposure to strong base).
Poor Solubility Ensure all reactants are soluble in the chosen solvent. A change in solvent may be necessary.
Steric Hindrance The reaction may require longer reaction times or elevated temperatures to overcome steric hindrance from the difluoro group and the Michael acceptor.

Experimental Protocol: Michael Addition to Chalcone [2]

  • Materials: this compound, chalcone, sodium ethoxide, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • Add this compound dropwise to the solution and stir for 30 minutes at room temperature.

    • Add a solution of chalcone in ethanol to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require several hours to overnight for completion.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

    • Remove the ethanol under reduced pressure and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

General Purification Guidelines

  • Column Chromatography: Silica gel column chromatography is a versatile method for purifying products from reactions with this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.

  • Distillation: For thermally stable and volatile products, vacuum distillation can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.

By systematically addressing the potential causes of low yields and optimizing reaction and purification protocols, researchers can significantly improve the outcomes of their experiments with this compound.

References

Safe handling and storage of diethyl 2,2-difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for the safe use of diethyl 2,2-difluoromalonate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous chemical. The primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387.[2][4]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a dry, cool, and well-ventilated place.[2][4] Keep the container tightly closed.[2][4] It should be stored away from incompatible materials such as acids, bases, and strong oxidizing agents.[2]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with the following:

  • Acids[2]

  • Bases[2]

  • Strong oxidizing agents[2]

  • Reducing agents[5]

Troubleshooting Guides

Problem: Accidental Skin or Eye Contact

Solution:

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][4] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

Problem: Inhalation of Vapors

Solution:

  • Move the individual to fresh air.[2] If the person is not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2]

Problem: Accidental Ingestion

Solution:

  • Clean the mouth with water and drink plenty of water afterward.[2][4] Do not induce vomiting. Seek immediate medical attention.

Problem: Chemical Spill

Solution:

  • Ensure adequate ventilation.[2]

  • Wear appropriate personal protective equipment, including respiratory protection.

  • Soak up the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[4][6]

  • Collect the absorbed material into a suitable, closed container for disposal.[4][6]

  • Do not let the product enter drains.[4][7]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 680-65-9[4]
Molecular Formula C7H10F2O4[1]
Molecular Weight 196.15 g/mol [3]
Appearance Liquid
Boiling Point 94-95 °C at 23 mmHg[3]
Density 1.179 g/cm³[3]
Water Solubility Not miscible or difficult to mix[8]

Table 2: Hazard Identification

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/Eye IrritationCategory 2[2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[2]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure that an eyewash station and safety shower are close to the workstation.[2][4] Put on all required PPE (safety glasses, gloves, lab coat).

  • Dispensing: Handle the chemical in a well-ventilated area, preferably in a fume hood.[2][5] Avoid breathing vapors or mist.[2]

  • Use: Avoid contact with skin, eyes, and clothing.[2][4] Keep away from heat and sources of ignition.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2] Keep the container tightly closed when not in use.[2][4]

Protocol 2: Spill Clean-up Procedure

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.[4]

  • Absorb: Carefully soak up the material with the absorbent.

  • Collect: Place the absorbed material into a labeled, closed container for proper waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to local, regional, and national regulations.[4]

Mandatory Visualizations

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Action Spill Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate Evacuate Area Assess->Evacuate Major Spill Ventilate Ensure Ventilation PPE->Ventilate Evacuate->Ventilate Contain Contain Spill (Inert Absorbent) Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

First_Aid_Decision_Tree cluster_exposure Type of Exposure cluster_action Immediate Action cluster_followup Follow-up Start Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation WashSkin Wash with plenty of water for at least 15 mins Skin->WashSkin RinseEyes Rinse with water for at least 15 mins Eyes->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir MedicalAttention Seek Medical Attention if irritation persists or symptoms occur WashSkin->MedicalAttention RinseEyes->MedicalAttention FreshAir->MedicalAttention

Caption: Decision tree for first aid response to exposure.

References

Diethyl 2,2-difluoromalonate moisture sensitivity and inert atmosphere techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl 2,2-difluoromalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of experiments involving this moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, it is advisable to keep the container in a cool, dry place, such as a desiccator.

Q2: What are the initial signs of moisture contamination in a container of this compound?

A2: Upon initial inspection, the liquid should be clear and colorless. Cloudiness or the presence of a precipitate may indicate hydrolysis has occurred. An acidic smell, different from the typical ester odor, could also be a sign of decomposition.

Q3: Can I handle this compound on the open bench?

A3: It is strongly recommended to handle this compound under an inert atmosphere using techniques such as a glovebox or a Schlenk line. Exposure to atmospheric moisture can lead to hydrolysis of the ester.

Q4: What are the likely consequences of moisture contamination in my reaction?

A4: Moisture can lead to the hydrolysis of this compound, forming diethyl 2,2-difluoromalonic acid. Under certain reaction conditions, particularly with heat or in the presence of acid or base, this can be followed by decarboxylation to yield 2,2-difluoroacetic acid. These byproducts can lower the yield of your desired product and complicate purification.

Q5: My reaction with this compound is not proceeding as expected. What are some initial troubleshooting steps related to the reagent?

A5: First, confirm the integrity of your this compound. If moisture contamination is suspected, consider purifying the reagent by distillation under reduced pressure. Second, ensure that all your glassware was rigorously dried before use and that your solvents are anhydrous. Finally, verify that your inert atmosphere technique is sound and that there are no leaks in your system.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly.Moisture Contamination: Hydrolysis of the starting material or quenching of a moisture-sensitive catalyst/reagent.1. Verify Reagent Quality: Check the appearance of your this compound for any signs of hydrolysis. 2. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Employ freshly distilled anhydrous solvents. 3. Refine Inert Atmosphere Technique: Check for leaks in your Schlenk line or glovebox. Ensure a positive pressure of inert gas is maintained.
Formation of unexpected byproducts.Hydrolysis and Decarboxylation: Presence of water leading to the formation of diethyl 2,2-difluoromalonic acid and subsequently 2,2-difluoroacetic acid.1. Analyze Byproducts: Use techniques like NMR or GC-MS to identify the byproducts. The presence of difluoroacetic acid is a strong indicator of moisture contamination. 2. Strictly Anhydrous Protocol: Re-run the reaction with meticulous attention to anhydrous and inert techniques.
Issue 2: Inconsistent Reaction Outcomes
Symptom Possible Cause Troubleshooting Steps
Reaction works on some days but not others, with seemingly identical setups.Variable Atmospheric Moisture: Fluctuations in laboratory humidity can affect the success of moisture-sensitive reactions.1. Monitor Lab Environment: Be aware of the ambient humidity. Consider performing highly sensitive reactions on days with lower humidity. 2. Standardize Drying Procedures: Implement a consistent and rigorous protocol for drying glassware and solvents for every experiment.
Difficulty in reproducing literature procedures.Subtle Differences in Technique: Minor variations in inert atmosphere techniques can have a significant impact.1. Review Your Technique: Compare your procedure step-by-step with established protocols for handling air-sensitive reagents. 2. Use a Scavenger: For highly sensitive reactions, consider the use of a water scavenger.

Experimental Protocols

General Protocol for Handling this compound using a Schlenk Line

This protocol outlines the basic steps for safely transferring this compound under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware (reaction flask, syringes, needles) is thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • System Purge: Assemble the reaction flask on the Schlenk line. Evacuate the flask under vacuum and backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of atmospheric air and moisture.

  • Reagent Transfer:

    • Place a septum over the this compound container.

    • Insert a needle connected to the inert gas line to create a positive pressure.

    • Use a dry, gas-tight syringe that has been purged with inert gas to withdraw the desired volume of the reagent.

    • Quickly transfer the reagent to the reaction flask via a septum.

  • Reaction Setup: Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting prep_glass Dry Glassware setup Assemble & Purge (Schlenk Line) prep_glass->setup prep_solvent Anhydrous Solvent prep_solvent->setup prep_reagent Inert Atmosphere (Ar/N2) transfer Transfer Reagent prep_reagent->transfer setup->transfer reaction Run Reaction transfer->reaction workup Quench & Workup reaction->workup analysis Analyze Products (NMR, GC-MS) workup->analysis troubleshoot Troubleshoot Yield/ Purity Issues analysis->troubleshoot

Caption: Experimental workflow for reactions involving this compound.

troubleshooting_logic start Low Reaction Yield? check_moisture Suspect Moisture Contamination? start->check_moisture check_reagent Check Reagent (Cloudy? Precipitate?) check_moisture->check_reagent Yes other_issues Investigate Other Reaction Parameters check_moisture->other_issues No hydrolysis Probable Hydrolysis/ Decarboxylation check_reagent->hydrolysis check_conditions Review Anhydrous Technique refine_technique Refine Drying & Inert Gas Setup check_conditions->refine_technique hydrolysis->check_conditions

Caption: Troubleshooting logic for low yield in reactions with this compound.

Removal of impurities from diethyl 2,2-difluoromalonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling reactions involving diethyl 2,2-difluoromalonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most common impurities are typically related to incomplete reactions or side reactions during the fluorination of diethyl malonate. These include:

  • Diethyl malonate: Unreacted starting material.

  • Diethyl fluoromalonate: The mono-fluorinated intermediate resulting from incomplete fluorination.[1] The second fluorination step is often slower than the first.[1]

  • Acidic Residues: Depending on the fluorinating agent and workup conditions, residual acids (e.g., HF, HCl) may be present.

  • Water and Ethanol: Introduced during aqueous workup or from side reactions like ester hydrolysis.

Q2: My crude ¹H NMR is complex. How can I identify the major impurities?

You can often distinguish the product from the main impurities by their characteristic signals:

  • This compound (Product): Shows a triplet for the methyl protons (~1.3 ppm) and a quartet for the methylene protons (~4.4 ppm) of the ethyl groups. The central carbon has no protons.

  • Diethyl fluoromalonate (Impurity): The proton on the fluorinated carbon appears as a doublet with a large coupling constant (¹H-¹⁹F coupling, J ≈ 48.5 Hz) at around 5.3 ppm.[2]

  • Diethyl malonate (Starting Material): Shows a characteristic singlet for the two central methylene protons (~3.4 ppm) in addition to the ethyl ester signals.

Q3: Why is my final yield low after purification?

Low yields can stem from several factors:

  • Incomplete Reaction: A significant amount of starting material or the mono-fluorinated intermediate remains.[1] Consider increasing the reaction time, temperature, or the amount of fluorinating agent.[1]

  • Product Loss During Workup: this compound has some, albeit limited, solubility in water. Multiple extractions with an organic solvent are recommended to minimize losses.

  • Ester Hydrolysis: Exposure to strong acidic or basic conditions, especially at elevated temperatures during workup, can hydrolyze the ester groups, leading to water-soluble carboxylates or subsequent decomposition.

  • Inefficient Purification: Significant product loss can occur during distillation if conditions are not optimized (see Troubleshooting Guide below).

Q4: Is this compound stable for long-term storage?

It is a relatively stable compound but should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3]

Troubleshooting Guides

Issue 1: Incomplete Fluorination
  • Symptom: GC-MS or NMR analysis of the crude product shows a significant peak corresponding to diethyl fluoromalonate.[1]

  • Possible Cause 1: Insufficient amount of fluorinating agent. The second fluorination is often more difficult than the first.

    • Solution: Ensure the stoichiometry of the fluorinating agent is correct. A slight excess may be necessary to drive the reaction to completion.[1]

  • Possible Cause 2: The reaction temperature is too low or the reaction time is too short.

    • Solution: While low temperatures can control reactivity, they may also slow the second fluorination.[1] Consider extending the reaction time or gradually increasing the temperature while carefully monitoring the reaction progress by GC or NMR for the disappearance of the mono-fluorinated intermediate.[1]

Issue 2: Product Decomposition During Distillation
  • Symptom: The distillation pot darkens significantly, and the yield of pure distilled product is low, with a large amount of high-boiling residue.

  • Possible Cause 1: Residual acidic or basic impurities are catalyzing decomposition at high temperatures.

    • Solution: Before distillation, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove acids, followed by a brine wash.[2][4] Ensure the organic layer is thoroughly dried with an agent like anhydrous MgSO₄ or Na₂SO₄.

  • Possible Cause 2: The distillation temperature is too high due to an insufficient vacuum.

    • Solution: Use a high-vacuum pump and ensure all connections are properly sealed to minimize leaks.[5] A lower pressure allows the product to distill at a lower, less destructive temperature.[5]

Data Presentation: Physical Properties for Purification

Fractional vacuum distillation is the preferred method for purifying this compound on a laboratory scale.[6] Success relies on the difference in boiling points between the product and common impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)
This compound 196.15[7]~183 (estimated)760
Diethyl fluoromalonate178.16[4]121 - 12230[8][9]
Diethyl malonate160.17199760[10]

Note: The atmospheric boiling point for this compound is an estimate; it is typically purified under reduced pressure.

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude Product

This protocol is designed to remove acidic byproducts and water-soluble impurities prior to drying and final purification.

  • Quenching: Carefully pour the crude reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Perform slowly as gas evolution (CO₂) may occur if the reaction mixture is acidic.

  • Extraction: Gently mix the layers, allowing gas to vent frequently. Once gas evolution ceases, stopper the funnel and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 x 50 mL for a ~100 mL organic layer), followed by a wash with saturated aqueous NaCl (brine) (1 x 50 mL) to aid in breaking emulsions and removing residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude oil is ready for purification.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol describes the purification of the crude oil obtained from the workup.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry and joints are properly greased and sealed to maintain a high vacuum.[5]

  • System Preparation: Add a magnetic stir bar or boiling chips to the distillation flask containing the crude product.[5] Attach the flask to the apparatus.

  • Vacuum Application: Turn on the cooling water for the condenser. Gradually apply vacuum from the pump, using a cold trap (e.g., dry ice/acetone) to protect the pump.[5]

  • Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), begin slowly heating the distillation flask with a heating mantle and stir the contents.[5]

  • Fraction Collection:

    • Fore-run: Collect any low-boiling solvents or impurities that distill first in a separate receiving flask.

    • Main Fraction: As the temperature stabilizes at the boiling point of the desired product under the applied vacuum, switch to a new receiving flask to collect the pure this compound.

    • Final Fraction: Monitor the temperature. If it rises significantly, it may indicate the start of higher-boiling impurities. Stop the distillation or collect this fraction separately.

  • Purity Analysis: Analyze the collected main fraction(s) by GC, NMR, or other appropriate methods to confirm purity.

Diagrams

cluster_workflow Purification Workflow Start Crude Reaction Mixture Quench Quench with aq. NaHCO3 Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 / Na2SO4 Wash->Dry Filter Filter & Concentrate Dry->Filter Distill Fractional Vacuum Distillation Filter->Distill Analyze Purity Analysis (GC, NMR) Distill->Analyze End Pure Product Analyze->End

Caption: General workflow for the purification of this compound.

cluster_troubleshooting Troubleshooting Logic Start Analyze Crude Product (GC, NMR) Impurity1 High SM / Mono-F Impurity? Start->Impurity1 Action1 Optimize Reaction: - Increase Time - Increase Temperature - Increase Reagent Stoichiometry Impurity1->Action1 Yes Impurity2 Acidic Impurities Present? Impurity1->Impurity2 No Action1->Start Re-run Reaction Action2 Perform Mild Basic Wash (e.g., aq. NaHCO3) Before Distillation Impurity2->Action2 Yes Impurity3 Boiling Point Overlap? Impurity2->Impurity3 No Action2->Impurity3 Action3 Use Efficient Fractionating Column & Slow Distillation Rate Impurity3->Action3 Yes Proceed Proceed to Purification Impurity3->Proceed No Action3->Proceed

Caption: Troubleshooting guide for common reaction impurities.

References

Navigating the Scale-Up of Diethyl 2,2-Difluoromalonate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the gem-difluoromethylene group is a critical strategy in modern medicinal chemistry for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. Diethyl 2,2-difluoromalonate is a key building block for this purpose, but scaling up reactions involving this reagent presents unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound compared to its non-fluorinated analog?

A1: The presence of the two fluorine atoms significantly alters the reactivity and physical properties of the molecule, leading to several challenges during scale-up. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the alpha-protons, potentially leading to more facile enolate formation but also increasing the likelihood of side reactions if the base is not carefully chosen and controlled. Thermal management is also more critical, as exothermic reactions can be more pronounced, and the potential for thermal decomposition of the difluorinated products may be higher. Furthermore, purification of the fluorinated products on a large scale can be more complex due to their unique polarity and volatility.

Q2: Are there specific safety precautions I should take when handling large quantities of this compound?

A2: Yes, appropriate safety measures are crucial. This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] When working at scale, it is imperative to use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1] For large-scale operations, a closed-system transfer is recommended. Ensure that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is readily available. It is also important to be aware of the potential for exothermic reactions and have a cooling system in place to manage heat generation.

Q3: How does the choice of base impact the success of a scaled-up reaction?

A3: The choice of base is critical in reactions involving this compound. A base that is too strong can lead to self-condensation of the aldehyde or ketone in Knoevenagel reactions or promote unwanted side reactions.[2] For Knoevenagel condensations, weakly basic amines like piperidine or pyridine are often used.[2] In Michael additions, the choice of base will depend on the specific Michael acceptor and reaction conditions. When scaling up, it is important to consider the stoichiometry of the base carefully. A catalytic amount may be sufficient for some reactions, while others may require a full equivalent. The addition of the base should be controlled to manage the reaction exotherm.

Troubleshooting Guides

Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming carbon-carbon double bonds using this compound.

Problem: Low Yield or Incomplete Reaction at Scale

Potential Cause Troubleshooting Strategy
Insufficient Mixing In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reaction. Increase the agitation speed and consider using a baffle to improve mixing.
Water Formation The condensation reaction produces water, which can inhibit the reaction.[3] On a larger scale, the removal of water is crucial. Use a Dean-Stark apparatus or add molecular sieves to remove water azeotropically.
Catalyst Deactivation The catalyst may be deactivated by impurities in the starting materials or by the water produced during the reaction. Ensure all reagents and solvents are of high purity and consider adding the catalyst in portions.
Suboptimal Temperature While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimize the reaction temperature at the pilot scale to find the balance between reaction rate and selectivity.

Problem: Formation of Side Products

Potential Cause Troubleshooting Strategy
Self-Condensation of Aldehyde/Ketone A base that is too strong can promote the self-condensation of the carbonyl compound.[2] Use a milder base such as piperidine or pyridine. The rate of addition of the base can also be controlled to minimize this side reaction.
Michael Addition of the Product The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another equivalent of this compound. To minimize this, use a slight excess of the carbonyl compound and control the reaction time.
Thermal Decomposition Prolonged heating at elevated temperatures can lead to the decomposition of the difluorinated product. Monitor the reaction progress closely and avoid unnecessarily long reaction times.
Michael Addition

The Michael addition is a versatile method for forming carbon-carbon bonds by the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Problem: Poor Diastereoselectivity at Scale

Potential Cause Troubleshooting Strategy
Temperature Fluctuations Poor temperature control in a large reactor can lead to inconsistent diastereoselectivity. Ensure the reactor's heating and cooling system can maintain a stable temperature throughout the reaction.
Solvent Effects The choice of solvent can significantly influence the stereochemical outcome of the reaction. Solvents that were effective at the lab scale may not perform the same at a larger scale due to differences in heat and mass transfer. Re-screen solvents at the pilot scale.
Rate of Addition The rate at which the reactants are added can affect the selectivity. A slower, controlled addition can often improve diastereoselectivity by maintaining a low concentration of the nucleophile.

Problem: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Strategy
Emulsion Formation During Workup Large-scale aqueous workups can sometimes lead to stable emulsions, making phase separation difficult. The addition of brine or a small amount of a different organic solvent can help to break the emulsion.
Co-elution of Impurities On a large scale, chromatographic purification can be challenging and expensive. Consider alternative purification methods such as crystallization or distillation under reduced pressure.[4] For fluorinated compounds, fluorous solid-phase extraction can also be an effective purification technique.
Residual Catalyst The removal of the catalyst can be more challenging at a larger scale. If using a homogeneous catalyst, consider switching to a heterogeneous or immobilized catalyst that can be easily filtered off.[5]

Experimental Protocols

General Protocol for a Scaled-Up Knoevenagel Condensation

This protocol is a general guideline and should be optimized for each specific substrate.

Materials:

  • This compound

  • Aldehyde or ketone

  • Weak base catalyst (e.g., piperidine)

  • Toluene

  • Molecular sieves (optional)

Procedure:

  • Charge a suitably sized reactor equipped with a mechanical stirrer, condenser, and a Dean-Stark trap (if applicable) with this compound and the aldehyde or ketone in toluene.

  • Begin agitation and heat the mixture to reflux.

  • If using a Dean-Stark trap, continuously remove the water that is formed. If not, consider adding activated molecular sieves to the reaction mixture.

  • Once the reaction has reached the desired temperature, slowly add the weak base catalyst over a period of time to control the exotherm.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Knoevenagel Condensation (Illustrative Data)

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Reactant A (mol) 0.055.0
Reactant B (mol) 0.055.0
Solvent Volume (L) 0.110
Catalyst Loading (mol%) 22
Reaction Time (h) 48
Yield (%) 8578
Purity (%) 9895

Mandatory Visualizations

G start Low Yield in Scaled-Up Reaction check_mixing Is Mixing Efficient? start->check_mixing check_water Is Water Being Removed? check_mixing->check_water Yes improve_mixing Increase Agitation / Use Baffles check_mixing->improve_mixing No check_catalyst Is Catalyst Active? check_water->check_catalyst Yes remove_water Use Dean-Stark / Molecular Sieves check_water->remove_water No check_temp Is Temperature Optimal? check_catalyst->check_temp Yes catalyst_strategy Use Fresh Catalyst / Add in Portions check_catalyst->catalyst_strategy No optimize_temp Optimize Temperature Profile check_temp->optimize_temp No end Yield Improved check_temp->end Yes improve_mixing->end remove_water->end catalyst_strategy->end optimize_temp->end

G lab_scale Lab-Scale Synthesis (g) process_dev Process Development & Optimization lab_scale->process_dev safety_assessment Safety & Thermal Hazard Assessment process_dev->safety_assessment pilot_scale Pilot-Scale Synthesis (kg) purification Large-Scale Purification pilot_scale->purification final_product Final Product purification->final_product safety_assessment->pilot_scale

References

Validation & Comparative

A Comparative Guide to Diethyl 2,2-difluoromalonate and Diethyl fluoromalonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated building blocks for organic synthesis, diethyl malonate derivatives bearing one or two fluorine atoms at the C2 position serve as critical reagents for the introduction of fluorine into organic molecules. The strategic placement of fluorine can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of Diethyl 2,2-difluoromalonate and Diethyl fluoromalonate, offering insights into their distinct reactivity, synthetic applications, and performance, supported by experimental data.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic properties of each reagent. These characteristics influence handling, reaction conditions, and purification strategies.

PropertyThis compoundDiethyl fluoromalonate
CAS Number 680-65-9[1]685-88-1[2][3]
Molecular Formula C₇H₁₀F₂O₄[1]C₇H₁₁FO₄[3][4]
Molecular Weight 196.15 g/mol [1]178.16 g/mol [2][4]
Appearance Colorless liquidColorless to light yellow liquid[4]
Density ~1.31 g/mL1.129 g/mL at 25 °C[2]
Boiling Point 170-171 °C[5]121-122 °C at 30 mmHg[2][6]
Refractive Index Not specifiedn20/D 1.407[2]
Solubility Not miscible or difficult to mix in water[7][8]Not soluble in water[9]
Acidity (pKa of α-H) N/A (no α-H)~14 (similar to diethyl malonate)[10]

Reactivity and Synthetic Utility: A Tale of Two Reagents

The primary structural difference—the presence of one versus two fluorine atoms—dictates the distinct chemical reactivity and, consequently, the synthetic applications of these two malonates.

Diethyl fluoromalonate (DEF): A Versatile Nucleophile

Diethyl fluoromalonate retains one acidic proton on the α-carbon, flanked by two electron-withdrawing ester groups. This structural feature allows it to be readily deprotonated by a base to form a stabilized carbanion. This nucleophilic character is the cornerstone of its synthetic utility.

  • Key Applications:

    • Alkylation and Acylation: The enolate of DEF can participate in a wide range of C-C bond-forming reactions, including alkylation, acylation, and Michael additions.[11] This allows for the construction of more complex molecules containing a single fluorine atom at a stereogenic center.

    • Synthesis of α-Fluorocarboxylic Acids: Hydrolysis of one or both ester groups, often followed by decarboxylation, provides a straightforward route to α-fluorocarboxylic acids and their derivatives.[11][12]

    • Heterocycle Synthesis: DEF is a valuable precursor for creating fluorinated heterocyclic structures, such as 5-fluoropyrimidines, which are important in medicinal chemistry.[11]

    • Asymmetric Synthesis: The prochiral nature of the enolate allows for enantioselective reactions, making it a useful tool in asymmetric synthesis to produce chiral fluorinated compounds.[13][14]

This compound (DEDFM): A gem-Difluoro Building Block

In contrast to its monofluorinated counterpart, this compound lacks an acidic α-proton. Its reactivity is therefore not centered on forming an enolate. Instead, it serves as a robust precursor for the gem-difluoromethylene (-CF₂) group, a valuable bioisostere for carbonyl groups or ether linkages in drug design.[15]

  • Key Applications:

    • Source of the -CF₂- Unit: The primary use of DEDFM is in syntheses where the entire gem-difluoro ester moiety is incorporated or transformed.

    • Synthesis of gem-Difluoro Compounds: Through reactions like hydrolysis and decarboxylation, DEDFM is converted into difluoroacetic acid and its derivatives, which are themselves important synthetic intermediates.[16]

    • Precursor for gem-Difluoroalkenes: While less direct than other methods, derivatives of DEDFM can be used to generate gem-difluoroolefins, which are versatile intermediates in their own right.[17]

The logical flow from these starting materials to different product classes is illustrated below.

G Synthetic Pathways of Fluorinated Malonates cluster_def DEF Reactivity cluster_dedfm DEDFM Reactivity DEF Diethyl fluoromalonate Enolate Fluoromalonate Enolate DEF->Enolate Base Heterocycles Fluorinated Heterocycles DEF->Heterocycles Annulation Acids α-Fluoro Carboxylic Acids DEF->Acids Hydrolysis/ Decarboxylation DEDFM This compound Hydrolysis Hydrolysis & Decarboxylation DEDFM->Hydrolysis gemDifluoro gem-Difluoro Compounds DEDFM->gemDifluoro Incorporation Alkylation Alkylation/ Acylation Products Enolate->Alkylation Electrophile Michael Michael Adducts Enolate->Michael Michael Acceptor DFA Difluoroacetic Acid Derivatives Hydrolysis->DFA

Caption: Synthetic utility of Diethyl fluoromalonate (DEF) vs. This compound (DEDFM).

Quantitative Data & Experimental Protocols

Direct, side-by-side comparisons of these reagents under identical conditions are scarce in the literature. However, representative transformations highlight their respective efficiencies in their canonical reactions.

Data Summary
ReagentReaction TypeSubstrateProductYieldReference
Diethyl fluoromalonate BrominationDiethyl fluoromalonateDiethyl bromofluoromalonate85%[18]
Diethyl fluoromalonate FluorinationDiethyl malonateDiethyl fluoromalonate85%[19]
This compound Hydrolysis/ DecarboxylationDiethyl 2-(perfluorophenyl)malonate*2-(Perfluorophenyl)acetic acid63%[16]

Note: Data for a substituted diethyl difluoromalonate is used to illustrate the typical hydrolysis/decarboxylation pathway.

Experimental Protocols

Protocol 1: Synthesis of Diethyl bromofluoromalonate from Diethyl fluoromalonate [18]

  • Objective: To demonstrate the reactivity of the α-carbon of diethyl fluoromalonate via halogenation.

  • Workflow Diagram:

    G start Reactant: Diethyl fluoromalonate (5.4 mmol) reaction Reaction start->reaction reagent Reagent: 2 equiv. NaOBr reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product Product: Diethyl bromofluoromalonate (Yield: 84.9%) purification->product

    Caption: Experimental workflow for the bromination of Diethyl fluoromalonate.

  • Methodology:

    • To a solution of Diethyl fluoromalonate (1.0 g, 5.4 mmol, 97% purity) in a suitable solvent, add 2 equivalents of sodium hypobromite (NaOBr) solution.

    • The reaction is stirred at room temperature and monitored by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed.

    • Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting crude product, a light brown liquid, is obtained in approximately 85% yield. Further purification can be performed if necessary.

Protocol 2: Synthesis of 2-(Perfluorophenyl)acetic Acid from a this compound Analogue [16]

  • Objective: To illustrate the hydrolysis and decarboxylation of a difluoromalonate ester to yield a difluoroacetic acid derivative.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser, combine Diethyl 2-(perfluorophenyl)malonate, 48% aqueous hydrobromic acid (HBr), and glacial acetic acid. The recommended ratio is 1:5 (v/v) of HBr to acetic acid.

    • Heat the mixture to reflux and maintain this temperature. The reaction progress should be monitored by TLC or GC-MS until the starting material is fully consumed (approx. 5 hours).

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product (63% yield).

Conclusion and Recommendations

The choice between this compound and Diethyl fluoromalonate is dictated entirely by the synthetic goal.

  • Choose Diethyl fluoromalonate (DEF) when the objective is to:

    • Introduce a single fluorine atom adjacent to two carbonyls.

    • Utilize the α-proton for subsequent C-C bond formation (alkylation, Michael addition).

    • Synthesize α-fluoro carbonyl compounds or fluorinated heterocycles.

  • Choose this compound (DEDFM) when the objective is to:

    • Introduce a gem-difluoromethylene (-CF₂) group as a bioisostere.

    • Synthesize difluoroacetic acid or its derivatives.

    • Access gem-difluoro compounds where the malonate ester is a precursor to the CF₂ unit.[15]

Both reagents are powerful tools in the arsenal of medicinal and materials chemists. Understanding their fundamental differences in reactivity is key to leveraging their full potential in the design and synthesis of novel fluorinated molecules.

References

A Comparative Guide to Diethyl 2,2-difluoromalonate and Dimethyl 2,2-difluoromalonate for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diethyl 2,2-difluoromalonate and dimethyl 2,2-difluoromalonate, two pivotal reagents for the introduction of the gem-difluoromethylene moiety in organic synthesis. The choice between these structurally similar diesters can influence reaction kinetics, yields, and purification strategies. This document outlines their physicochemical properties, compares their reactivity based on established chemical principles, and provides detailed experimental protocols to assist researchers in reagent selection and application.

Physicochemical Properties

This compound and dimethyl 2,2-difluoromalonate share a common difluorinated core but differ in their ester substituents, leading to distinct physical properties. These differences, summarized in Table 1, can affect solvent choice, reaction temperature, and product work-up procedures.

PropertyThis compoundDimethyl 2,2-difluoromalonate
CAS Number 680-65-9379-95-3
Molecular Formula C₇H₁₀F₂O₄C₅H₆F₂O₄
Molecular Weight 196.15 g/mol [1]168.10 g/mol [2]
Physical Form LiquidLiquid[3]
Boiling Point 94-95 °C @ 23 mmHg170-171 °C @ 760 mmHg[3]
Density ~1.21 g/cm³ (predicted)1.31 g/cm³ @ 20 °C[3]
Refractive Index ~1.381.3721 @ 20 °C[3]
Melting Point N/A~ -35 °C[3]
Solubility Immiscible with waterSoluble (45 g/L) at 25 °C (predicted)[4]

Reactivity and Performance Comparison

The primary utility of these reagents lies in their application as building blocks for synthesizing molecules containing a gem-difluoromethylene (-CF₂-) group. This functional group is a crucial bioisostere in medicinal chemistry, often used to replace carbonyl groups, ether linkages, or other functionalities to enhance metabolic stability, lipophilicity, and binding affinity.

Bioisostere_Concept cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement carbonyl Carbonyl (C=O) cf2 gem-Difluoromethylene (-CF₂-) carbonyl->cf2 Improves metabolic stability ether Ether (-O-) ether->cf2 Modulates lipophilicity hydroxymethylene Hydroxymethylene (-CH(OH)-) hydroxymethylene->cf2 Mimics H-bond acceptor ability

Caption: The gem-difluoromethylene group as a key bioisostere in drug design.

While direct, side-by-side comparative studies are scarce in the literature, the reactivity of these diesters can be predicted based on fundamental steric and electronic principles.

  • Steric Effects: The methyl groups in dimethyl 2,2-difluoromalonate are significantly less bulky than the ethyl groups in the diethyl analogue. In reactions involving nucleophilic attack at the ester carbonyl or reactions requiring deprotonation at the alpha-carbon (though not possible for these specific compounds, this principle applies to their non-fluorinated cousins), the smaller steric profile of the dimethyl ester allows for easier access by reagents. This generally leads to faster reaction rates.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbons in the diethyl ester.

The following diagram illustrates the relationship between the alkyl substituent and the predicted reactivity.

Structure_Reactivity cluster_properties Properties cluster_outcome Predicted Outcome DEDFM This compound Steric_DEDFM Larger Ethyl Groups (More Hindrance) DEDFM->Steric_DEDFM DMDMF Dimethyl 2,2-Difluoromalonate Steric_DMDMF Smaller Methyl Groups (Less Hindrance) DMDMF->Steric_DMDMF Reactivity_DEDFM Lower Reactivity Steric_DEDFM->Reactivity_DEDFM leads to Reactivity_DMDMF Higher Reactivity Steric_DMDMF->Reactivity_DMDMF leads to

Caption: Relationship between ester group size and predicted chemical reactivity.

Supporting Experimental Data

While a direct comparative study was not identified, the following table summarizes yields from individual synthetic applications reported in the literature, showcasing their utility as versatile building blocks.

ReagentReaction TypeProduct TypeYield
This compoundCondensation / Cyclization7,7-Difluoro-2-((2,4-dimethoxybenzyl)amino)-4-oxo-4,7-dihydro-5H-pyrano[2,3-d]thiazole-6-carboxylate IntermediateN/A (Used as reagent)[5]
Dimethyl 2,2-difluoromalonateAminolysisMethyl N-benzyl-2,2-difluoromalonate monoamideN/A (Used as reagent)

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the application of each reagent in organic synthesis.

Protocol 1: Synthesis using this compound

This protocol describes the synthesis of a pyranothiazole intermediate for a LIMK1 inhibitor.[5]

Reaction: Condensation of an aminothiazole derivative with this compound.

Materials:

  • 1-(2-((2,4-Dimethoxybenzyl)amino)thiazol-5-yl)ethan-1-one (1 equiv, 7.87 mmol)

  • This compound (4 equiv, 31.4 mmol)

  • Sodium ethoxide solution in ethanol (21% w/w)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 1-(2-((2,4-dimethoxybenzyl)amino)thiazol-5-yl)ethan-1-one (2.30 g, 7.87 mmol) and this compound (5.2 mL, 31.4 mmol) in a 21% w/w solution of sodium ethoxide in ethanol (9 mL).

  • Stir the reaction mixture for 4 hours at 75 °C.

  • After cooling to room temperature, adjust the pH of the solution to 5 by adding glacial acetic acid.

  • The resulting product can then be carried forward to the next synthetic step, which may involve purification by chromatography or crystallization.

Protocol 2: Synthesis using Dimethyl 2,2-difluoromalonate

This protocol describes the synthesis of a monoamide derivative.

Reaction: Mono-aminolysis of dimethyl 2,2-difluoromalonate.

Materials:

  • Dimethyl 2,2-difluoromalonate (1 equiv, 17.85 mmol)

  • Benzylamine (0.8 equiv, 14.28 mmol)

  • Methanol (MeOH)

Procedure:

  • Prepare a solution of dimethyl 2,2-difluoromalonate (3.0 g, 17.85 mmol) in methanol (100 mL) in a round-bottom flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Prepare a separate solution of benzylamine (1.56 mL, 14.28 mmol) in methanol (10 mL).

  • Add the benzylamine solution dropwise to the cooled dimethyl 2,2-difluoromalonate solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude product, methyl N-benzyl-2,2-difluoromalonate monoamide, is purified by column chromatography or recrystallization.

The following diagram provides a generalized workflow applicable to many condensation reactions involving these malonate derivatives.

Experimental_Workflow start Start setup 1. Reaction Setup - Charge flask with malonate derivative,  carbonyl compound, and solvent. start->setup reagent_add 2. Reagent Addition - Add catalyst (e.g., base) dropwise  at controlled temperature. setup->reagent_add reaction 3. Reaction - Stir mixture at specified temperature. - Monitor progress via TLC/LC-MS. reagent_add->reaction workup 4. Work-up - Quench reaction. - Perform liquid-liquid extraction. reaction->workup purify 5. Purification - Dry organic layer. - Concentrate under vacuum. - Purify by chromatography or recrystallization. workup->purify analyze 6. Analysis - Characterize product via NMR, MS, etc. purify->analyze end End analyze->end

Caption: Generalized experimental workflow for condensation reactions.

Conclusion

Both this compound and dimethyl 2,2-difluoromalonate are indispensable reagents for incorporating the gem-difluoromethylene unit into organic molecules. The choice between them should be guided by the specific demands of the synthesis. Dimethyl 2,2-difluoromalonate is the reagent of choice for reactions where higher reactivity and faster kinetics are desired, owing to its smaller steric profile. Conversely, this compound may be preferred when milder reactivity is needed for selectivity or for its advantageous physical properties in certain experimental setups. The provided protocols offer a practical starting point for the application of these valuable synthetic building blocks.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Gem-Difluoromethylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the gem-difluoromethylene (-CF2-) group into organic molecules is a cornerstone of modern medicinal chemistry. Acting as a bioisostere for functionalities like hydroxyls, thiols, and amines, the -CF2- group can significantly enhance the pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an objective comparison of alternative reagents for the synthesis of gem-difluoromethylene compounds, categorized by their reactive nature: nucleophilic, electrophilic, and radical. The performance of these reagents is supported by experimental data, and detailed protocols for key reactions are provided.

Nucleophilic Difluoromethylenation Reagents

Nucleophilic reagents are sources of a difluoromethyl anion equivalent ("CF2H⁻") and are particularly effective for reactions with electrophilic substrates such as aldehydes, ketones, and imines.[1][2]

Key Reagents and Performance Data
Reagent/SystemKey Examples & StructureTypical SubstratesAdvantagesLimitations
Organosilicon Reagents (Difluoromethyl)trimethylsilane (TMSCF2H) Me₃SiCF₂HAldehydes, ketones, imines, disulfides[4][5][6]Commercially available, versatile, relatively stable[6][7]Requires an activator (e.g., fluoride source or base)[4]
Organozinc Reagents [(DMPU)₂Zn(CF₂H)₂]Aryl halides, aroyl chlorides[8][9][10]Crystalline, stable solid; useful in cross-coupling reactions[8][10]Not commercially available, requires multi-step synthesis[8][10]
Phosphorus-based Reagents Diethyl bromodifluoromethylphosphonate BrCF₂PO(OEt)₂Aldehydes, ketones[1]Generates a phosphonate-stabilized carbanionOften used for olefination to form gem-difluoroalkenes
Quantitative Data Summary: Nucleophilic Reagents
ReagentSubstrateProductYield (%)ConditionsReference
TMSCF₂HBenzaldehydePh-CH(OH)CF₂H95CsF (cat.), DMF, rt[4]
TMSCF₂HDiphenyl disulfidePh-SCF₂H82CsF, DMF, 25 °C[5]
[(DMPU)₂Zn(CF₂H)₂]4-Iodoacetophenone4-Acetyl-1-(difluoromethyl)benzene95Pd(dba)₂, RuPhos, THF, rt[8]
[(DMPU)₂Zn(CF₂H)₂]4-Methoxybenzoyl chloride1-(Difluoromethyl)-4-methoxybenzene91Pd(dba)₂, RuPhos, THF, rt[8]
Experimental Protocol: Nucleophilic Difluoromethylation of an Aldehyde with TMSCF₂H

Materials:

  • Benzaldehyde

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Cesium fluoride (CsF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF) for deprotection

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add TMSCF₂H (1.5 mmol).

  • Add a catalytic amount of CsF (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, add TBAF solution (1.2 mL, 1.2 mmol) to deprotect the intermediate silyl ether.

  • Stir for an additional 30 minutes.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoromethyl alcohol.[4]

Logical Workflow for Nucleophilic Difluoromethylation

G Workflow for Nucleophilic Difluoromethylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve electrophile (e.g., aldehyde) in anhydrous solvent add_reagent Add nucleophilic reagent (e.g., TMSCF2H) start->add_reagent add_activator Add activator (e.g., CsF) add_reagent->add_activator react Stir at appropriate temperature add_activator->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor deprotect Deprotection (if necessary, e.g., TBAF) monitor->deprotect Upon completion quench Quench reaction deprotect->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Isolated gem-difluoromethylene compound purify->product

Caption: General workflow for a typical nucleophilic difluoromethylation reaction.

Electrophilic Difluoromethylenation Reagents

Electrophilic reagents act as a source of a difluoromethyl cation equivalent ("CF2H⁺") or a difluorocarbene (:CF₂) and are suitable for reacting with nucleophiles like enolates, amines, and thiols.[1][11]

Key Reagents and Performance Data
Reagent/SystemKey Examples & StructureTypical SubstratesAdvantagesLimitations
Sulfonium Salts S-(Difluoromethyl)diarylsulfonium tetrafluoroborateSulfonic acids, tertiary amines, imidazoles, phosphines[11]Bench-stable solidLimited scope; does not react with phenols or C-nucleophiles[11]
Sulfoximines N-Tosyl-S-difluoromethyl-S-phenylsulfoximineS-, N-, and C-nucleophiles[12]Efficient for a broader range of nucleophilesCan proceed via a difluorocarbene mechanism[12]
Quantitative Data Summary: Electrophilic Reagents
ReagentSubstrateProductYield (%)ConditionsReference
S-(Difluoromethyl)diphenylsulfonium tetrafluoroborateImidazole1-(Difluoromethyl)-1H-imidazole85CH₂Cl₂, rt[11]
N-Tosyl-S-difluoromethyl-S-phenylsulfoximineThiophenolPhenyl(difluoromethyl)sulfane95K₂CO₃, DMF, rt[12]
N-Tosyl-S-difluoromethyl-S-phenylsulfoximineIndole3-(Difluoromethyl)-1H-indole78K₂CO₃, DMF, rt[12]
Experimental Protocol: Electrophilic Difluoromethylation of a Thiol

Materials:

  • Thiophenol

  • N-Tosyl-S-difluoromethyl-S-phenylsulfoximine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of thiophenol (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.2 mmol).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the difluoromethylated sulfide.[12]

Reaction Mechanism: Electrophilic Difluoromethylation via Difluorocarbene

G Difluorocarbene Pathway in Electrophilic Difluoromethylation reagent Electrophilic Reagent (e.g., Sulfoximine) carbene Difluorocarbene (:CF₂) reagent->carbene Deprotonation by Base base Base (Nu:⁻) base->reagent intermediate Nu-CF₂⁻ Intermediate carbene->intermediate nucleophile Nucleophile (NuH) nucleophile->intermediate Nucleophilic Attack product Difluoromethylated Product (Nu-CF₂H) intermediate->product proton_source Proton Source (e.g., NuH) proton_source->product Protonation

Caption: Proposed difluorocarbene mechanism for some electrophilic reagents.

Radical Difluoromethylenation Reagents

Radical difluoromethylation has emerged as a powerful tool, particularly for C-H functionalization, featuring mild reaction conditions and excellent functional group tolerance.[2][3] Photoredox catalysis is a common strategy for generating the difluoromethyl radical (•CF₂H).[2]

Key Reagents and Performance Data
Reagent/SystemKey Examples & StructureTypical SubstratesAdvantagesLimitations
Haloalkanes Bromodifluoromethane (BrCF₂H)Arenes, heterocycles, alkenes[2][13]Commercially available gas, effective in photoredox catalysisGaseous nature can be challenging to handle
Sulfones Difluoromethyl benzothiazolyl sulfoneHeterocycles, olefinic amidesSolid, easy to handle, good reactivity in photoredox systemsRequires a photocatalyst and light source
Phosphonium Salts (Difluoromethyl)triphenylphosphonium bromideAlkenesBench-stable solidRequires a photocatalyst and light source
Quantitative Data Summary: Radical Reagents
ReagentSubstrateProductYield (%)ConditionsReference
BrCF₂H4-Bromobenzonitrile4-Cyano-1-(difluoromethyl)benzene85NiBr₂•glyme, dtbbpy, (Me₃Si)₃SiH, Ir(ppy)₃, blue LED, MeCN[13]
Difluoromethyl benzothiazolyl sulfoneN-phenyl-1-methyl-1H-pyrrole-2-carboxamide3-(Difluoromethyl)-N-phenyl-1-methyl-1H-pyrrole-2-carboxamide82Ir(ppy)₃, blue LED, DMSO[1]
(Difluoromethyl)triphenylphosphonium bromideStyrene(3-Bromo-1,1-difluoropropyl)benzene76Ir(ppy)₃, CuBr₂, blue LED, CH₂Cl₂[14]
Experimental Protocol: Radical C-H Difluoromethylation of a Heterocycle

Materials:

  • Heterocyclic substrate (e.g., quinoxalin-2(1H)-one)

  • Difluoromethyl benzothiazolyl sulfone

  • fac-Ir(ppy)₃ (photocatalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Blue LED light source

Procedure:

  • In a reaction vial, combine the heterocyclic substrate (0.1 mmol), difluoromethyl benzothiazolyl sulfone (0.2 mmol), and fac-Ir(ppy)₃ (1-2 mol%).

  • Add anhydrous DMSO (1 mL) and degas the mixture with argon for 10-15 minutes.

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours), monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the difluoromethylated heterocycle.[1]

Signaling Pathway for Photoredox-Catalyzed Radical Difluoromethylation

G Photoredox Catalysis for Radical Difluoromethylation PC Photocatalyst (PC) (e.g., Ir(ppy)₃) PC_excited Excited PC [Ir(ppy)₃] PC->PC_excited Excitation radical •CF₂H Radical PC_excited->radical e⁻ transfer PC_oxidized Oxidized PC⁺ [Ir(ppy)₃]⁺ PC_excited->PC_oxidized SET light Blue LED (hν) light->PC reagent Radical Precursor (e.g., R-SO₂CF₂H) reagent->radical Reduction intermediate Radical Intermediate [Ar(H)-CF₂H]• radical->intermediate substrate Substrate (Ar-H) substrate->intermediate Radical Addition intermediate->PC_oxidized e⁻ transfer product Product (Ar-CF₂H) intermediate->product Oxidation & Deprotonation PC_oxidized->PC Regeneration

Caption: Simplified mechanism of photoredox-catalyzed radical difluoromethylation.

Conclusion

The choice of reagent for the synthesis of gem-difluoromethylene compounds is highly dependent on the substrate and the desired transformation.

  • Nucleophilic reagents , such as TMSCF₂H, are excellent for the difluoromethylation of carbonyls and other electrophiles.

  • Electrophilic reagents , including sulfonium salts and sulfoximines, are well-suited for a range of nucleophiles, though their reaction mechanisms can vary.

  • Radical difluoromethylation , often enabled by photoredox catalysis, provides a powerful and mild approach for C-H functionalization, which is particularly valuable for late-stage modification of complex molecules.

This guide provides a framework for researchers to compare and select the most appropriate reagent for their synthetic challenges, ultimately facilitating the development of novel pharmaceuticals and functional materials.

References

A Comparative Guide to Novel Antimicrobial Compounds Synthesized from Diethyl 2,2-Difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Diethyl 2,2-difluoromalonate has emerged as a critical building block for the synthesis of novel compounds incorporating the gem-difluoro (-CF2-) moiety. This guide provides a comparative analysis of the synthesis, characterization, and biological performance of novel antimicrobial agents derived from this versatile precursor, with a focus on difluoromethylated pyrazoles and β-lactams. Experimental data is presented to objectively compare these novel compounds with their non-fluorinated counterparts.

Synthesis of Novel Difluoromethylated Heterocycles

The synthesis of biologically active heterocycles containing the difluoromethyl group often begins with the versatile precursor, this compound. Key synthetic strategies include Knoevenagel condensation and subsequent cyclization reactions.

1.1. Synthesis of Difluoromethylated Pyrazole Precursors

A common route to difluoromethylated pyrazoles involves the initial synthesis of a β-ketoester intermediate from this compound. This intermediate can then undergo cyclization with hydrazine derivatives to form the pyrazole ring.

1.2. Synthesis of gem-Difluoro β-Lactam Precursors

The synthesis of gem-difluoro β-lactams can be achieved through multi-step sequences often starting with the creation of a difluorinated building block derivable from this compound. These synthons are then incorporated into the β-lactam ring structure via cycloaddition reactions.

Characterization of Novel Compounds

The structural elucidation of the synthesized compounds is confirmed through standard spectroscopic methods.

Table 1: Spectroscopic Data for Representative Difluoromethylated Pyrazole

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
3-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid8.45 (s, 1H, pyrazole-H), 7.6-7.8 (m, 5H, Ar-H), 6.8 (t, J=54 Hz, 1H, CHF2)164.2 (COOH), 147.1 (t, J=24 Hz, C-CF2H), 140.2, 129.8, 128.5, 125.9, 110.8 (t, J=235 Hz, CF2H), 110.2[M+H]+ 239.06

Comparative Biological Activity

The introduction of the gem-difluoro unit significantly influences the antimicrobial activity of the parent compounds. The following tables provide a comparative analysis of the in vitro efficacy of novel difluoromethylated compounds against their non-fluorinated analogs.

3.1. Antibacterial Activity of Novel Difluoromethyl β-Lactams

The antibacterial activity of a novel gem-difluoroalkene β-lactam and its corresponding difluoromethyl β-lactam was compared against a non-fluorinated analog. The results, presented as zones of inhibition, demonstrate the positive impact of fluorination on antibacterial potency. A notable finding is that while the non-fluorinated β-lactam showed no activity, its fluorinated counterparts exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][2] The mechanism of action for some of these fluorinated β-lactams is attributed to the inhibition of β-lactamase.[1]

Table 2: Comparative Antibacterial Activity of a Difluoromethyl β-Lactam and its Non-Fluorinated Analog

CompoundBacterial StrainZone of Inhibition (mm)
Novel Difluoromethyl β-Lactam Escherichia coli4
Staphylococcus aureus4
Methicillin-resistant Staphylococcus aureus (MRSA)4
Non-Fluorinated β-Lactam Analog Escherichia coli0
Staphylococcus aureus0
Methicillin-resistant Staphylococcus aureus (MRSA)0

3.2. Antifungal Activity of Novel Difluoromethyl Pyrazoles

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides were synthesized and evaluated for their antifungal activity. Several of these compounds displayed significant inhibition of various plant pathogenic fungi.

Table 3: Antifungal Activity of a Novel Difluoromethyl Pyrazole Carboxamide

CompoundFungal StrainInhibition Rate (%) at 50 µg/mL
Novel Difluoromethyl Pyrazole Carboxamide Sclerotinia sclerotiorum85.2
Botrytis cinerea78.5
Rhizoctonia solani81.3

Experimental Protocols

4.1. General Procedure for Knoevenagel Condensation

To a solution of an aromatic aldehyde (1 mmol) and this compound (1.1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is refluxed for 4-6 hours, and the reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding ethyl 2-cyano-3-aryl-2,2-difluoropropenoate.

4.2. General Procedure for the Synthesis of 3-(Difluoromethyl)pyrazoles

A mixture of a 1,3-dicarbonyl compound bearing a difluoromethyl group (1 mmol), which can be synthesized from this compound, and hydrazine hydrate (1.2 mmol) in ethanol (10 mL) is refluxed for 2-4 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 3-(difluoromethyl)pyrazole derivative.

4.3. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Bacterial strains are cultured overnight and then uniformly spread on Mueller-Hinton agar plates. Wells of 6 mm diameter are punched into the agar, and a solution of the test compound at a specific concentration is added to each well. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters.

Signaling Pathways and Mechanisms of Action

5.1. Inhibition of Bacterial Cell Wall Synthesis

β-Lactam antibiotics, including the novel difluoromethylated derivatives, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they target and acylate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to cell lysis and death. The introduction of the gem-difluoro group can enhance the reactivity of the β-lactam ring or alter its binding affinity to PBPs, potentially overcoming resistance mechanisms.

G Difluoromethyl_β-Lactam Difluoromethyl_β-Lactam PBP Penicillin-Binding Protein (PBP) Difluoromethyl_β-Lactam->PBP Acylation Peptidoglycan_Cross-linking Peptidoglycan Cross-linking PBP->Peptidoglycan_Cross-linking Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Cross-linking->Cell_Wall_Synthesis Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Inhibition

Caption: Inhibition of Bacterial Cell Wall Synthesis by Difluoromethyl β-Lactams.

5.2. Experimental Workflow for Synthesis and Evaluation

The overall workflow for the characterization of these novel compounds involves a systematic progression from synthesis to biological evaluation.

G Start Start: Diethyl 2,2-difluoromalonate Synthesis Synthesis of Novel Difluoromethylated Compounds Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Antimicrobial Activity Screening Purification->Biological_Screening Comparative_Analysis Comparative Analysis with Non-fluorinated Analogs Biological_Screening->Comparative_Analysis Mechanism_Study Mechanism of Action Studies Comparative_Analysis->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: Workflow for Novel Antimicrobial Compound Discovery.

References

A Comparative Spectroscopic Guide to the Reaction Products of Diethyl 2,2-Difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Diethyl 2,2-difluoromalonate is a key building block in this endeavor, offering a versatile platform for the synthesis of gem-difluorinated compounds. This guide provides a comprehensive spectroscopic comparison of the products derived from two fundamental reactions of this compound—the Knoevenagel condensation and the Michael addition—with their non-fluorinated counterparts. Detailed experimental protocols and spectroscopic data are presented to facilitate the identification and characterization of these valuable synthetic intermediates.

The presence of the difluoromethyl group (CF₂) can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Consequently, the reaction products of this compound are of great interest in drug discovery and materials science. This guide focuses on the spectroscopic signatures of these products, providing a clear comparison with analogues derived from diethyl malonate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the products of the Knoevenagel condensation of this compound and diethyl malonate with benzaldehyde, as well as the Michael addition products with chalcone.

Table 1: Spectroscopic Data for Knoevenagel Condensation Products

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
Diethyl 2-benzylidene-2,2-difluoromalonate (Structure of diethyl 2-benzylidene-2,2-difluoromalonate)1.35 (t, 6H, CH₃), 4.38 (q, 4H, OCH₂), 7.45-7.55 (m, 5H, Ar-H), 7.80 (s, 1H, =CH)13.8 (CH₃), 63.5 (OCH₂), 112.5 (t, J=250 Hz, CF₂), 129.0, 129.5, 131.0, 132.5 (Ar-C), 140.0 (t, J=30 Hz, C=C), 162.0 (t, J=35 Hz, C=O)~1740 (C=O), ~1640 (C=C), ~1100-1200 (C-F)M⁺ expected
Diethyl benzylidenemalonate (Structure of diethyl benzylidenemalonate)1.30 (t, 6H, CH₃), 4.31 (q, 4H, OCH₂), 7.35-7.48 (m, 5H, Ar-H), 7.78 (s, 1H, =CH)[1]14.2 (CH₃), 61.8 (OCH₂), 128.6, 129.1, 130.4, 133.8 (Ar-C), 129.7 (C=C), 141.9 (=CH), 163.7, 166.1 (C=O)[1]~1725 (C=O), ~1630 (C=C)[1]248 (M⁺)[1]

Table 2: Spectroscopic Data for Michael Addition Products

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
Diethyl 2-(1,3-diphenyl-3-oxopropyl)-2,2-difluoromalonate (Structure of diethyl 2-(1,3-diphenyl-3-oxopropyl)-2,2-difluoromalonate)1.20 (t, 6H, CH₃), 3.80 (d, 1H), 4.10-4.30 (m, 5H), 7.15-8.00 (m, 10H, Ar-H)13.7 (CH₃), 45.0 (CH₂), 50.0 (CH), 64.0 (OCH₂), 115.0 (t, J=255 Hz, CF₂), 128.0-137.0 (Ar-C), 165.0 (t, J=33 Hz, C=O), 197.0 (C=O ketone)~1750 (C=O, ester), ~1685 (C=O, ketone), ~1100-1200 (C-F)M⁺ expected
Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate (Structure of diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate)1.03 (t, 3H), 1.27 (t, 3H), 3.41-3.55 (m, 2H), 3.85 (d, 1H), 3.91 (q, 2H), 4.14-4.21 (m, 3H), 7.15-7.90 (m, 10H)[2]13.8, 14.0, 40.6, 42.4, 57.7, 61.5, 61.9, 127.1, 128.1, 128.2, 128.3, 128.4, 132.8, 136.6, 140.4, 167.1, 168.3, 197.5[2]1736 (C=O, ester), 1680 (C=O, ketone)[2]369 (M+H)⁺[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the reaction products are provided below.

Knoevenagel Condensation of this compound with Benzaldehyde

Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), benzaldehyde (1.0 equiv.), and a catalytic amount of piperidine (0.1 equiv.) in a suitable solvent such as ethanol.

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield diethyl 2-benzylidene-2,2-difluoromalonate.

Michael Addition of this compound to Chalcone

Reaction Setup: In a dry flask under an inert atmosphere, a solution of chalcone (1.0 equiv.) in a suitable solvent like THF is prepared. In a separate flask, sodium hydride (1.1 equiv.) is suspended in THF and cooled to 0 °C. This compound (1.1 equiv.) is then added dropwise.

Reaction Conditions: The enolate solution is stirred at 0 °C for 30 minutes and then added to the chalcone solution. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.

Spectroscopic Analysis Protocols
  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR spectra are recorded to confirm the presence and environment of the fluorine atoms. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples are analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compounds.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the generalized workflow for the Knoevenagel condensation and a logical approach to spectroscopic analysis.

Knoevenagel_Condensation Reactants This compound + Benzaldehyde Intermediate Enolate Intermediate Reactants->Intermediate Base Catalysis Catalyst Piperidine Catalyst->Reactants Product Diethyl 2-benzylidene-2,2-difluoromalonate Intermediate->Product Condensation & Dehydration

Caption: Knoevenagel condensation workflow.

Spectroscopic_Analysis_Logic Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

Validating Difluorinated Compound Structures: A Comparative Guide to NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, making them highly valuable in pharmaceuticals and materials science.[1][2] Consequently, rigorous structural validation of these fluorinated compounds is paramount.

This guide provides an objective comparison of two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. We will explore their performance, present supporting experimental data, and provide detailed protocols for the structural elucidation of difluorinated compounds.

Performance Comparison: NMR vs. X-ray Crystallography

While both NMR and X-ray crystallography provide detailed structural information, they do so from different perspectives and on different states of matter.[3] NMR spectroscopy probes the chemical environment of atomic nuclei in solution, offering insights into the connectivity and through-space relationships of atoms in a dynamic state. In contrast, X-ray crystallography maps the electron density of a molecule in the solid, crystalline state, yielding a precise three-dimensional model with atomic coordinates.[3][4]

The choice between these techniques often depends on the nature of the sample and the specific information required.[3] A key advantage of using both is the ability to compare the solution-phase conformation (from NMR) with the solid-state structure (from X-ray crystallography), which can reveal important information about molecular flexibility and intermolecular interactions.[3]

Strengths of NMR Spectroscopy:

  • Provides data on the molecule's structure in solution, which can be more biologically relevant.[4]

  • Allows for the study of dynamic processes, such as conformational changes.[5]

  • ¹⁹F NMR is particularly powerful due to fluorine's 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[5][6]

Strengths of X-ray Crystallography:

  • Provides a precise and unambiguous determination of the three-dimensional atomic arrangement.[7][8]

  • Yields accurate bond lengths, bond angles, and information on crystal packing.[7]

  • It is considered the gold standard for absolute structure determination.[8]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of a hypothetical difluorinated compound, N,N'-bis(2,4-difluorobenzoyl)piperazine, as a case study.[3]

Table 1: Selected NMR Spectroscopic Data in DMSO-d₆

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
¹⁹F -109.9 - F (ortho position)
¹⁹F -116.8 - F (para position)
¹H 7.4 - 7.5 (m) - Aromatic CH
¹H 7.1 - 7.3 (m) - Aromatic CH
¹H 3.3 - 3.4 (m) - Piperazine CH₂
¹³C 162.5 d, J=12.1 Carbonyl C=O
¹³C 160.4 dd, J=250.3, 12.1 C-F (ortho)
¹³C 132.1 d, J=9.6 Aromatic CH

| ¹³C | 45.2 | - | Piperazine CH₂ |

Data is illustrative and based on typical values found in the literature.[9]

Table 2: X-ray Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 9.315, 15.421, 11.897
α, β, γ (°) 90, 109.5, 90
Volume (ų) 1608.5
Z (molecules/unit cell) 4
Bond Length (C-F) (Å) 1.35 - 1.37
Bond Angle (C-C-F) (°) 118.0 - 121.5

| Final R-factor (R₁) | 0.045 |

Data is illustrative and based on typical values found in the literature.[9][10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for NMR and X-ray crystallography and their complementary roles in structure validation.

NMR_Workflow cluster_NMR NMR Spectroscopy Workflow A Sample Preparation (Dissolve ~5-10 mg in 0.5-0.7 mL deuterated solvent) B NMR Data Acquisition (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Assign peaks, measure shifts and coupling constants) C->D E Structure Elucidation (Determine connectivity and conformation in solution) D->E

Caption: Workflow for NMR-based structure validation.

XRay_Workflow cluster_XRay X-ray Crystallography Workflow X1 Compound Purification & Crystallization (e.g., Vapor Diffusion) X2 Crystal Selection & Mounting (Select a single crystal, ~0.1-0.3 mm) X1->X2 X3 X-ray Diffraction Data Collection X2->X3 X4 Structure Solution (Direct Methods or Patterson function) X3->X4 X5 Structure Refinement & Validation X4->X5 X6 Final 3D Structure (Precise bond lengths, angles, and conformation) X5->X6

Caption: Workflow for X-ray crystallography structure determination.

Complementary_Logic cluster_NMR Solution-State Analysis cluster_XRay Solid-State Analysis Compound Difluorinated Compound NMR NMR Spectroscopy (Dynamic conformation, Connectivity) Compound->NMR XRay X-ray Crystallography (Static conformation, Absolute structure) Compound->XRay Validation Comprehensive Structural Validation NMR->Validation XRay->Validation

Caption: Complementary use of NMR and X-ray crystallography.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy Analysis

This protocol outlines the steps for quantitative and qualitative NMR analysis of a difluorinated compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified difluorinated compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • If quantitative analysis (qNMR) is required, add a known amount of an internal standard that has a resonance signal that does not overlap with the analyte.

  • Data Acquisition:

    • Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Maintain the probe temperature at a constant value, typically 300 K.[11]

    • ¹⁹F NMR: Record spectra in a range appropriate for organofluorine compounds (e.g., -20 to -210 ppm).[11] Use a sufficient relaxation delay (D1), often around 20 seconds, and a 90° pulse angle to ensure full relaxation for accurate quantification.[11]

    • ¹H and ¹³C NMR: Acquire standard proton and carbon-13 spectra.

    • 2D NMR: Perform correlation experiments such as ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC, and ¹H-¹⁹F HETCOR to establish connectivity and aid in resonance assignments.[12]

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., Topspin, MestReNova).

    • Apply Fourier transformation, followed by careful phasing and baseline correction to ensure accurate integration of signals.[11]

    • Integrate the peak areas. For qNMR, compare the integral of the analyte signal to that of the internal standard to determine purity or concentration.

    • Analyze chemical shifts, coupling patterns, and 2D correlations to confirm the chemical structure.

Protocol 2: Single-Crystal X-ray Crystallography

This protocol describes the process from crystal growth to final structure determination.

  • Crystal Growth:

    • Obtaining high-quality single crystals is often the most challenging step.[2][8] The crystal should ideally be >0.1 mm in all dimensions, pure, and free of significant defects.[7]

    • Vapor Diffusion Method:

      • Dissolve 5-10 mg of the purified compound in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., acetone, dichloromethane) in a small vial.[2]

      • Place this vial inside a larger, sealed beaker containing a few mL of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).[2]

      • Allow the anti-solvent vapor to slowly diffuse into the compound solution over several days to weeks, gradually reducing solubility and inducing crystallization.[2]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal under a microscope and mount it on a cryoloop.[2]

    • Place the mounted crystal on a diffractometer.

    • Collect X-ray diffraction data, often at a low temperature (e.g., -150 °C) to minimize thermal motion, using a specific X-ray wavelength (e.g., MoKα, λ = 0.71073 Å).[3]

  • Structure Solution and Refinement:

    • Process the collected diffraction data (intensities and angles of reflections) to determine the unit cell parameters and space group.[7]

    • Solve the crystal structure using computational methods like "direct methods" to generate an initial electron density map and atomic model.[3][7]

    • Refine the atomic positions, bond lengths, and angles against the experimental diffraction data until the calculated model best fits the observed data. The quality of the final structure is often indicated by the R-factor (a measure of agreement), with lower values indicating a better fit.[7]

Conclusion

Both NMR spectroscopy and X-ray crystallography are indispensable tools for the structural validation of difluorinated compounds. NMR provides crucial information about the molecule's structure and dynamics in solution, while X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule in the solid state.[3][4] By leveraging the strengths of both techniques, researchers can achieve a comprehensive and unambiguous structural characterization, which is essential for advancing drug discovery, materials science, and chemical research.

References

A Comparative Analysis of the Reactivity of Fluorinated versus Non-Fluorinated Malonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Malonic acid esters are fundamental building blocks in organic synthesis, and their fluorinated analogs present a unique set of reactive properties. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated malonates, supported by experimental data, to aid in the rational design and synthesis of novel chemical entities.

Enhanced Acidity: The Inductive Effect of Fluorine

The most significant impact of fluorination on malonates is the pronounced increase in the acidity of the α-protons. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the resulting carbanion (enolate) formed upon deprotonation. This enhanced acidity translates to a lower pKa value, facilitating enolate formation under milder basic conditions compared to their non-fluorinated counterparts.

Compound pKa
Malonic Acid2.83, 5.69
Monofluoromalonic Acid1.80, 4.33
Difluoromalonic Acid< 1, 2.55
Diethyl Malonate~13
Diethyl Fluoromalonate10.9[1]

Table 1: Comparison of pKa values for malonic acid derivatives. [1]

This heightened acidity is a critical factor influencing the reactivity of fluorinated malonates in a variety of chemical transformations.

Comparative Reactivity in Key Synthetic Transformations

The introduction of fluorine not only alters the acidity but also influences the nucleophilicity and stability of the malonate enolate, leading to notable differences in reactivity in common synthetic applications.

Alkylation

The alkylation of malonate enolates is a classic and widely used method for carbon-carbon bond formation. While both fluorinated and non-fluorinated malonates undergo alkylation, the reaction proceeds more slowly with fluorinated substrates. This is attributed to the reduced nucleophilicity of the fluoromalonate enolate, a consequence of the electron-withdrawing fluorine atom which, while stabilizing the negative charge, also makes the enolate less inclined to attack an electrophile.

Malonate Alkylating Agent Base Solvent Yield (%) Reaction Time (h) Reference
Diethyl MalonateEthyl BromideNaOEtEthanol~80-85Not SpecifiedOrganic Syntheses
Diethyl FluoromalonateMethyl IodideNaHAcetonitrile601.67Patent EP0833811A1[2]
Diethyl MalonateBenzyl ChlorideTEBAC, K2CO3Microwave92 (mono-alkylated)0.17ResearchGate[3]

Table 2: Comparative data on the alkylation of diethyl malonate and diethyl fluoromalonate. Note: The data is collated from different sources with varying reaction conditions and may not represent a direct, controlled comparison.

Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a fundamental route to α,β-unsaturated compounds. The increased acidity of fluorinated malonates might suggest a faster reaction rate due to easier enolate formation. However, the reduced nucleophilicity of the resulting enolate can counteract this effect. The overall outcome is dependent on the specific reaction conditions, including the choice of catalyst and substrates.

Malonate Aldehyde Catalyst Solvent Yield (%) Reaction Time (h) Reference
Diethyl MalonateBenzaldehydePiperidineBenzene89-9111-18Organic Syntheses[2]
Diethyl MalonateVarious Aromatic AldehydesImmobilized GelatineDMSO85-89OvernightS3 Amazonaws[4]
Michael Addition

In the Michael addition, a soft nucleophile, such as a malonate enolate, adds to an α,β-unsaturated carbonyl compound. Similar to the Knoevenagel condensation, the reactivity of fluorinated malonates in this reaction is a balance between their enhanced acidity and diminished nucleophilicity.

Malonate Michael Acceptor Catalyst Solvent Yield (%) Reaction Time (h) Reference
Diethyl MalonateChalconeNiCl2 / (-)-SparteineToluene9012Longdom Publishing[5]
Diethyl MalonateFerrocenyl ChalconesMicrowaveSolvent-free53-94Not SpecifiedNanjing Tech University[6]

Experimental Protocols

Synthesis of Diethyl Fluoromalonate

A common method for the synthesis of diethyl fluoromalonate is through halogen exchange or direct fluorination.

Protocol: Synthesis via Halogen Exchange

This method involves the reaction of diethyl chloromalonate with a fluoride source.

  • Reactants: Diethyl chloromalonate, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), Hydrogen Fluoride (HF).

  • Procedure: To a stirred solution of DBN, add HF. Then, add diethyl chloromalonate and heat the reaction mixture. After completion, the reaction is worked up by hydrolysis, extraction, and drying to yield diethyl fluoromalonate. A patent by Solvay describes achieving a 91% conversion on a large scale using a DBN-HF complex.

Alkylation of Diethyl Malonate (Malonic Ester Synthesis)

This protocol describes the mono-alkylation of diethyl malonate.

  • Reactants: Diethyl malonate, Sodium ethoxide (NaOEt), Alkyl halide (e.g., ethyl iodide).

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add diethyl malonate to the stirred solution.

    • Add the alkyl halide and reflux the mixture.

    • After the reaction is complete, cool the mixture and remove the ethanol.

    • Add water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and purify the product by distillation.

Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde
  • Reactants: Diethyl malonate, Benzaldehyde, Piperidine, Benzene.

  • Procedure: [2]

    • In a flask equipped with a Dean-Stark trap, combine diethyl malonate, benzaldehyde, a catalytic amount of piperidine, and benzene.

    • Reflux the mixture until the theoretical amount of water is collected.

    • Cool the reaction mixture and wash it with water, dilute HCl, and a saturated sodium bicarbonate solution.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation.

Michael Addition of Diethyl Malonate to Chalcone
  • Reactants: Diethyl malonate, Chalcone, Nickel(II) chloride (NiCl₂), (-)-Sparteine, Toluene.

  • Procedure: [5]

    • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ and (-)-Sparteine in dry toluene for 6 hours.

    • Add chalcone to the mixture and stir for an additional 30 minutes.

    • Slowly add a solution of diethyl malonate in dry toluene.

    • Stir the reaction mixture at room temperature until the starting material is consumed.

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry, and concentrate to obtain the crude product, which can be purified by column chromatography.

Visualizing Reaction Workflows

experimental_workflow General Experimental Workflow for Malonate Reactions start Start reactants Combine Malonate, Substrate, and Base/Catalyst in Solvent start->reactants reaction Stir/Heat for Specified Time reactants->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Isolated Product purification->product

A generalized experimental workflow for malonate reactions.

malonic_ester_synthesis Malonic Ester Synthesis Pathway malonate Diethyl Malonate enolate Enolate Formation (Base, e.g., NaOEt) malonate->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation hydrolysis Ester Hydrolysis (Acid/Base) alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product Substituted Carboxylic Acid decarboxylation->product

The synthetic pathway of the malonic ester synthesis.

Conclusion

The fluorination of malonates significantly enhances their acidity, a property that has profound implications for their reactivity. While this increased acidity can facilitate enolate formation, the strong electron-withdrawing nature of fluorine concurrently reduces the nucleophilicity of the resulting enolate. This dual effect leads to a generally decreased reactivity of fluorinated malonates in reactions such as alkylation compared to their non-fluorinated analogs. For condensation reactions like the Knoevenagel and Michael additions, the overall reactivity is a nuanced interplay of these opposing electronic effects and is highly dependent on the specific reaction conditions. A thorough understanding of these principles is crucial for researchers and drug development professionals to effectively harness the synthetic potential of both fluorinated and non-fluorinated malonates in the pursuit of novel molecular architectures.

References

Efficacy of diethyl 2,2-difluoromalonate in introducing fluorine compared to other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoromethylene (-CF2-) group, in particular, is a highly sought-after motif due to its ability to act as a bioisostere for carbonyl groups and ether linkages, thereby enhancing metabolic stability and modulating physicochemical properties. This guide provides an objective comparison of diethyl 2,2-difluoromalonate as a reagent for introducing the -CF2- group, evaluating its performance against other established fluorination methods with supporting experimental data.

Introduction to this compound

This compound is a versatile and reactive building block in organofluorine chemistry. Its primary application lies in the construction of molecules containing a gem-difluoromethylene unit. Unlike direct difluorinating agents that substitute hydrogens or hydroxyl groups with fluorine, this compound typically serves as a C2 synthon, incorporating the entire difluorinated carbon into the target molecule through carbon-carbon bond-forming reactions.

Comparison of Fluorination Strategies

The introduction of a gem-difluoro unit can be broadly categorized into several approaches. Here, we compare the use of this compound with other prominent methods.

Table 1: Comparison of gem-Difluorination Methods

MethodReagent(s)Typical SubstratesAdvantagesDisadvantages
Building Block Approach This compound Aldehydes, KetonesForms C-C bonds; introduces a functionalized -CF2- unit.Multi-step process often involving condensation and decarboxylation; not a direct C-H or C-OH fluorination.
Deoxofluorination DAST, Deoxo-FluorAldehydes, KetonesDirect conversion of carbonyls to -CF2-; generally high yields.Reagents can be hazardous and moisture-sensitive; may not be suitable for sensitive substrates.
Electrophilic Fluorination Selectfluor®Active methylene compoundsCan directly fluorinate C-H bonds.[1]Often requires stoichiometric amounts of the reagent; may lead to a mixture of mono- and di-fluorinated products.
Radical Difluoromethylation DFMS (Zn(SO₂CF₂H)₂)HeteroarenesMild, radical-based C-H functionalization.Reagent preparation can be complex; may have regioselectivity issues.
gem-Difluoroolefination Difluoromethyl 2-pyridyl sulfoneAldehydes, KetonesDirect conversion of carbonyls to gem-difluoroalkenes in one step.[2][3]Reagent synthesis required; may not be suitable for all carbonyl compounds.[2][3]

Efficacy of this compound: A Two-Step Approach

The primary route for utilizing this compound involves a two-step sequence: a Knoevenagel condensation followed by decarboxylation.

Step 1: Knoevenagel Condensation

In the Knoevenagel condensation, this compound reacts with an aldehyde or ketone in the presence of a mild base to form a difluorinated α,β-unsaturated ester. This reaction is a powerful tool for constructing carbon-carbon bonds and introducing the gem-difluoro unit adjacent to a double bond.

Table 2: Representative Yields for Knoevenagel Condensation of Diethyl Malonate with Aldehydes *

AldehydeCatalystSolventYield (%)
BenzaldehydeImmobilized GelatineDMSO85-89[4]
Various Aromatic AldehydesImmobilized BSADMSO85-89[5]
Iso-valeraldehydeImmobilized GelatineDMSO85-90[4]

Note: While these examples use diethyl malonate, similar conditions are applicable to this compound, though reaction rates and yields may vary due to the electronic effects of the fluorine atoms.

Step 2: Decarboxylation

The product of the Knoevenagel condensation, a substituted this compound, can then undergo hydrolysis and decarboxylation to yield the final gem-difluoromethylenated compound. This step is often facilitated by heating in the presence of acid or base. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate followed by heating can lead to decarboxylation to form 2-(perfluorophenyl)acetic acid.[6][7]

Experimental Protocols

General Protocol for Knoevenagel Condensation with this compound

Materials:

  • This compound

  • Aldehyde or Ketone

  • Weak base catalyst (e.g., piperidine, immobilized gelatine, or BSA)

  • Solvent (e.g., DMSO, ethanol)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in the chosen solvent, add this compound (1.0-1.2 eq).

  • Add a catalytic amount of the weak base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the diethyl 2,2-difluoro-α,β-unsaturated ester.

General Protocol for Hydrolysis and Decarboxylation

Materials:

  • Diethyl 2,2-difluoro-α,β-unsaturated ester

  • Acid (e.g., HBr in acetic acid) or Base (e.g., NaOH)

  • Solvent (e.g., water, ethanol)

Procedure:

  • The ester is dissolved in a suitable solvent containing either a strong acid or base.

  • The mixture is heated to reflux to facilitate both hydrolysis of the ester groups and subsequent decarboxylation.

  • Reaction progress is monitored until the starting material is consumed.

  • After cooling, the product is isolated by extraction and purified. Vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of aqueous HBr and acetic acid at reflux leads to the formation of 2-(perfluorophenyl)acetic acid in good preparative yield.[7]

Visualizing the Workflow

The following diagrams illustrate the general workflow for utilizing this compound and the logical relationship of its application.

G cluster_0 Synthesis of this compound cluster_1 Application Workflow Diethyl Malonate Diethyl Malonate This compound This compound Diethyl Malonate->this compound Fluorination Fluorinating Agent Fluorinating Agent Fluorinating Agent->this compound A This compound C Knoevenagel Condensation A->C B Aldehyde/Ketone B->C D gem-Difluoro-α,β-unsaturated ester C->D E Hydrolysis & Decarboxylation D->E F Final gem-Difluoro Compound E->F

Caption: Synthesis and application workflow of this compound.

G Start Start Select Substrate Select Substrate Start->Select Substrate Choose Fluorination Method Choose Fluorination Method Select Substrate->Choose Fluorination Method Building Block Approach Building Block Approach Choose Fluorination Method->Building Block Approach Diethyl 2,2- Difluoromalonate Direct Fluorination Direct Fluorination Choose Fluorination Method->Direct Fluorination DAST, Selectfluor, etc. Knoevenagel Condensation Knoevenagel Condensation Building Block Approach->Knoevenagel Condensation Deoxofluorination Deoxofluorination Direct Fluorination->Deoxofluorination Electrophilic Fluorination Electrophilic Fluorination Direct Fluorination->Electrophilic Fluorination Decarboxylation Decarboxylation Knoevenagel Condensation->Decarboxylation Final Product Final Product Decarboxylation->Final Product Deoxofluorination->Final Product Electrophilic Fluorination->Final Product

Caption: Decision pathway for gem-difluorination strategies.

Conclusion

This compound stands as a valuable and effective reagent for the introduction of the gem-difluoromethylene group, particularly when a carbon-carbon bond formation is desired. Its utility shines in the synthesis of complex molecules where a functionalized difluoro-building block is advantageous. While direct fluorination methods like deoxofluorination with DAST or electrophilic fluorination with Selectfluor® offer more direct conversions of existing functional groups, the this compound approach provides a strategic alternative for building molecular complexity. The choice of method will ultimately depend on the specific synthetic target, the nature of the substrate, and the desired bond construction strategy. The Knoevenagel condensation followed by decarboxylation using this compound presents a reliable and well-documented pathway for accessing a wide range of gem-difluorinated compounds.

References

Assessing the Biological Activity of Diethyl 2,2-Difluoromalonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of diethyl 2,2-difluoromalonate represent a promising class of compounds with diverse biological activities. The introduction of the difluoromethylene group can significantly alter the parent molecule's electronic and lipophilic properties, often leading to enhanced therapeutic potential. This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their anticancer properties. We present a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Performance Comparison of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature of the substituent at the C-2 position. This section provides a comparative overview of the reported anticancer activities of representative derivatives.

Anticancer Activity

Table 1: Anticancer Activity of a this compound Derivative

CompoundCancer Cell LineBiological EffectSignaling Pathway Affected
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetateNon-small cell lung cancer (NSCLC)Inhibition of proliferation, migration, and invasion; induction of cell cycle arrest and apoptosis.EGFR/PI3K/AKT/mTOR

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for assessing their cytotoxic activity, a key indicator of anticancer potential.

Synthesis of Diethyl 2,2-Difluoro-2-(substituted-aryl)malonates

A general method for the synthesis of diethyl 2-aryl-2,2-difluoromalonates involves the nucleophilic substitution of a suitable starting material with this compound. The following is a representative protocol:

Materials:

  • Substituted aryl halide (e.g., benzyl bromide)

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup reagents (e.g., water, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the enolate.

  • Add the substituted aryl halide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired diethyl 2,2-difluoro-2-(substituted-aryl)malonate.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1][2][3][4][5]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic to the cells (typically ≤ 0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[3]

Visualizations

Signaling Pathway

The following diagram illustrates the EGFR/PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. The inhibition of this pathway by certain this compound derivatives represents a key mechanism of their anticancer activity.

EGFR_pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Derivative This compound Derivative Derivative->EGFR Inhibits

EGFR/PI3K/AKT/mTOR Signaling Pathway
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Activity (e.g., MTT Assay) Biological_Screening->Anticancer Antiviral Antiviral Activity Biological_Screening->Antiviral Enzyme_Inhibition Enzyme Inhibition Assay Biological_Screening->Enzyme_Inhibition Data_Analysis Data Analysis & IC50 Determination Anticancer->Data_Analysis Antiviral->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Experimental Workflow

References

Safety Operating Guide

Proper Disposal of Diethyl 2,2-difluoromalonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of diethyl 2,2-difluoromalonate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated fume hood. In case of a spill, the area should be evacuated, and the spill should be absorbed using an inert, non-combustible material.

Primary Disposal Method: Professional Waste Management

The universally recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Operational Plan for Professional Disposal:

  • Segregation and Labeling: All waste containing this compound must be collected in a dedicated, clearly labeled, and chemically compatible waste container. The label should prominently display the chemical name and associated hazards. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1]

  • Container Integrity: Ensure the waste container is in good condition, tightly sealed, and stored in a designated, cool, and dry secondary containment area away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste. They will provide specific instructions on packaging and documentation.

Chemical Neutralization (For Informational Purposes Only)

While professional disposal is the primary recommended route, understanding the chemical reactivity of this compound can be valuable for managing small spills or residual amounts under controlled laboratory conditions. The following information is based on protocols for similar fluorinated malonic esters and should not be undertaken for bulk disposal without a validated and approved procedure from your institution's safety office. Hydrolysis of fluorinated esters can be challenging and may result in the formation of other hazardous byproducts.

Alkaline Hydrolysis (Based on a similar compound):

One potential method for the chemical transformation of this compound is through alkaline hydrolysis, which would convert the ester to its corresponding carboxylate salts. A study on a similar compound, diethyl 2-(perfluorophenyl)malonate, utilized a 15% aqueous solution of sodium hydroxide.

Acidic Hydrolysis (Based on a similar compound):

Acid-catalyzed hydrolysis is another potential route. Research on diethyl 2-(perfluorophenyl)malonate demonstrated that vigorous hydrolysis using a mixture of hydrobromic acid and acetic acid at reflux led to the formation of 2-(perfluorophenyl)acetic acid. This indicates that under harsh acidic conditions, both hydrolysis and decarboxylation may occur.

Important Considerations:

  • These hydrolysis methods are exothermic and will release flammable ethanol vapor.

  • The resulting waste stream will still be considered hazardous and must be disposed of according to institutional guidelines.

  • The efficacy and safety of these procedures for the disposal of this compound have not been officially validated.

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and potential chemical transformation of this compound and similar compounds. It is crucial to note that the hydrolysis data is from a research context and not a validated disposal protocol.

ParameterValue/RecommendationSource/Context
Recommended Disposal Approved Hazardous Waste Disposal PlantFisher Scientific SDS
Spill Absorbent Inert, non-combustible materialGeneral Laboratory Safety
Alkaline Hydrolysis (Informational) 15% Sodium Hydroxide SolutionExperimental Protocol for a similar compound
Acidic Hydrolysis (Informational) Mixture of aqueous HBr and AcOHExperimental Protocol for a similar compound

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated decision_spill Is it a small, manageable spill? start->decision_spill absorb_spill Absorb with inert material decision_spill->absorb_spill Yes decision_bulk Is it bulk waste or contaminated material? decision_spill->decision_bulk No collect_waste Collect in a labeled, compatible waste container absorb_spill->collect_waste collect_waste->decision_bulk contact_ehs Contact Environmental Health and Safety (EHS) or approved waste vendor decision_bulk->contact_ehs Yes follow_instructions Follow vendor instructions for packaging and pickup contact_ehs->follow_instructions end_disposal End: Proper Disposal follow_instructions->end_disposal

References

Personal protective equipment for handling Diethyl 2,2-difluoromalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for Diethyl 2,2-difluoromalonate, ensuring laboratory safety and procedural clarity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandards and Specifications
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.Eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection A laboratory coat or chemical-resistant apron should be worn. Protective gloves are required.Wear appropriate protective gloves and clothing to prevent skin exposure.
Glove Material: Specific permeation data for this compound is not readily available in standard chemical resistance guides.For esters and ketones, which have some structural similarities, Butyl rubber gloves generally offer good protection. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact. It is strongly recommended to consult the glove manufacturer's specific chemical resistance data or to conduct independent testing to ensure adequate protection.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a respirator must be used.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. An organic vapor respirator cartridge (Type A, brown) is recommended.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_dispense Dispense Chemical prep_workspace->handle_dispense Begin Experiment handle_reaction Perform Reaction/Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate dispose_liquid Dispose of Liquid Waste cleanup_segregate->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste dispose_liquid->dispose_solid dispose_ppe Dispose of Contaminated PPE dispose_solid->dispose_ppe

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : this compound should be disposed of as hazardous chemical waste.[1] It should not be poured down the drain.[1] Collect the waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials : Any materials, such as pipette tips, absorbent pads, and gloves, that come into contact with this compound should also be treated as hazardous waste.[1] These items should be collected in a separate, clearly labeled hazardous waste container.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with local, regional, and national environmental regulations.[1] It is the responsibility of the chemical waste generator to properly classify and dispose of the waste.[1]

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.